Neptinib
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2085843-51-0 |
|---|---|
分子式 |
C22H23ClFN5O2 |
分子量 |
443.9 g/mol |
IUPAC名 |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-ethoxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C22H23ClFN5O2/c1-4-31-20-12-18-15(11-19(20)28-21(30)6-5-9-29(2)3)22(26-13-25-18)27-14-7-8-17(24)16(23)10-14/h5-8,10-13H,4,9H2,1-3H3,(H,28,30)(H,25,26,27)/b6-5+ |
InChIキー |
RTAAZCCTCLCXHX-AATRIKPKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Neratinib in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib (B1684480), an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the management of certain subtypes of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth exploration of the molecular mechanism of action of neratinib, focusing on its activity in NSCLC with specific genetic alterations. This document will detail its primary molecular targets, the downstream signaling cascades it modulates, and the preclinical and clinical evidence supporting its therapeutic utility. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.
Molecular Targets and Binding Mechanism
Neratinib is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting:
-
EGFR (ErbB1 or HER1)
-
HER2 (ErbB2)
-
HER4 (ErbB4)
It also indirectly inhibits signaling from HER3 (ErbB3) -containing heterodimers.[1] The primary mechanism of action involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain of these receptors.[2][3] This irreversible binding leads to a sustained blockade of receptor autophosphorylation and subsequent downstream signaling.[3][4]
In the context of NSCLC, neratinib has demonstrated significant activity against tumors harboring activating mutations in the EGFR gene, particularly exon 18 mutations, as well as those with HER2 gene amplification or mutations. Preclinical studies have indicated that NSCLC with EGFR exon 18 mutations have an augmented sensitivity to second-generation irreversible EGFR TKIs like neratinib compared to first- or third-generation inhibitors.
Downstream Signaling Pathways
By irreversibly inhibiting EGFR, HER2, and HER4, neratinib effectively abrogates the activation of key downstream signaling pathways that are critical for tumor cell proliferation, survival, and differentiation. The two major pathways affected are:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of ErbB receptor signaling by neratinib leads to reduced activation of PI3K and subsequent dephosphorylation of AKT and mTOR, ultimately promoting apoptosis.
-
MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation and differentiation. Neratinib's blockade of ErbB receptors prevents the activation of the Ras-Raf-MEK-ERK cascade, leading to cell cycle arrest.
The inhibition of these pathways has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Preclinical Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of neratinib in various NSCLC and other cancer cell lines.
| Cell Line | Cancer Type | HER2/EGFR Status | Neratinib IC50 (nM) | Reference |
| H2170 | NSCLC | HER2-amplified | 4.7 | |
| Calu-3 | NSCLC | HER2-amplified | 16.5 | |
| H1781 | NSCLC | HER2-mutant | 13.6 | |
| SK-Br-3 | Breast Cancer | HER2-overexpressing | 2-3 | |
| BT474 | Breast Cancer | HER2-overexpressing | 2-3 | |
| A431 | Epidermoid Carcinoma | EGFR-positive | 81 |
In Vivo Efficacy: Xenograft Models
In vivo studies using mouse xenograft models have demonstrated the potent anti-tumor activity of neratinib in NSCLC.
| Cell Line | Model | Treatment | Tumor Growth Inhibition | Reference |
| H2170 | Mouse Xenograft | Neratinib (40 mg/kg, 6 days/week) | Significant inhibition (P<0.001) | |
| Calu-3 | Mouse Xenograft | Neratinib (40 mg/kg, 6 days/week) | Significant inhibition (P<0.001) | |
| H1781 | Mouse Xenograft | Neratinib (40 mg/kg, 6 days/week) | Significant inhibition (P<0.001) | |
| 3T3/neu | Nude Mouse Xenograft | Neratinib (40 mg/kg/day) | 98% | |
| 3T3/neu | Nude Mouse Xenograft | Neratinib (80 mg/kg/day) | 98% |
Clinical Efficacy in NSCLC
The SUMMIT basket trial (NCT01953926) has been instrumental in evaluating the efficacy of neratinib in patients with solid tumors harboring EGFR or HER2 mutations. The following table summarizes key findings from this trial in the NSCLC cohort with EGFR exon 18 mutations.
| Patient Population | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| TKI-pretreated | 10 | 40% (95% CI, 12%-74%) | 7.5 months | 9.1 months | |
| All efficacy evaluable | 11 | 54% (95% CI, 23%-83%) | 7.5 months | 6.9 months | |
| Total population | 29 | 35% | Not Reported | Not Reported | |
| TKI-pretreated | 23 | 30% | Not Reported | Not Reported | |
| TKI-naïve | 6 | 50% | Not Reported | Not Reported | |
| Total population | 31 | 32.3% | Not Reported | 5.75 months |
Detailed Experimental Protocols
Cell Viability (MTS/MTT) Assay
This protocol is used to determine the cytotoxic effects of neratinib on cancer cell lines.
Procedure:
-
Cell Seeding: Seed NSCLC cells (e.g., H2170, Calu-3, H1781) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Neratinib Treatment: Prepare serial dilutions of neratinib in complete growth medium. The final concentrations typically range from 0.1 nM to 10 µM. Replace the existing medium with the neratinib-containing medium.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization (MTT only): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance using a microplate reader at approximately 490 nm for MTS or 570 nm for MTT.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of HER2 Signaling
This protocol is used to assess the effect of neratinib on the phosphorylation status of HER2 and its downstream targets.
Procedure:
-
Cell Culture and Treatment: Culture HER2-positive NSCLC cells to 70-80% confluency. Treat cells with varying concentrations of neratinib (e.g., 0, 10, 50, 200 nM) for a specified duration (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein for each sample onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Xenograft Study
This protocol describes the use of a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of neratinib.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously inject 1-5 million NSCLC cells (e.g., H2170, Calu-3, or H1781) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-200 mm³), randomize the mice into treatment and control groups.
-
Neratinib Administration: Administer neratinib orally (e.g., by gavage) at a predetermined dose (e.g., 40 mg/kg) daily or on a specified schedule. The control group should receive the vehicle solution.
-
Data Collection: Continue to measure tumor volume throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the neratinib-treated and control groups to determine the extent of tumor growth inhibition.
Mechanisms of Resistance
Despite its efficacy, resistance to neratinib can develop. Key mechanisms include:
-
Secondary HER2 Mutations: Acquired mutations in the HER2 kinase domain can alter the binding of neratinib.
-
Hyperactivation of Downstream Pathways: Alterations in the PI3K/AKT/mTOR pathway can provide an escape mechanism, allowing for cell survival despite HER2 inhibition.
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of neratinib.
Conclusion
Neratinib is a potent, irreversible pan-ErbB inhibitor with significant anti-tumor activity in NSCLC, particularly in tumors with EGFR exon 18 mutations or HER2 alterations. Its mechanism of action is centered on the irreversible blockade of EGFR, HER2, and HER4, leading to the inhibition of critical downstream signaling pathways like PI3K/AKT/mTOR and MAPK/ERK. This comprehensive guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to further investigate and build upon the therapeutic potential of neratinib in NSCLC.
References
A Technical Guide to the Discovery, Synthesis, and Mechanism of Action of Neratinib
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "Neptinib" yielded limited specific information. The available scientific literature strongly suggests that the intended subject of this technical guide is Neratinib (B1684480) , a well-documented irreversible pan-HER inhibitor. This document will proceed under that assumption.
Introduction
Neratinib, marketed under the brand name Nerlynx, is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) that plays a crucial role in the treatment of HER2-positive breast cancer.[1][2] It was developed to target members of the human epidermal growth factor receptor (HER) family—specifically EGFR (HER1), HER2, and HER4—which are pivotal in cell growth and proliferation and are often dysregulated in various cancers.[3][4] Unlike first-generation reversible TKIs, Neratinib forms a covalent bond with its target receptors, leading to sustained inhibition of downstream signaling pathways.[2][5] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with Neratinib.
Discovery and Development
Neratinib was discovered and initially developed by Wyeth Research Laboratories, with its first characterization published in 2004.[6][7] The development was a progression from earlier irreversible EGFR inhibitors like EKB-569 (pelitinib).[3] The chemical structure of Neratinib, a 4-anilino-3-cyano quinoline (B57606) derivative, was optimized to enhance its activity against HER2.[3][7] Specifically, the inclusion of a lipophilic 2-pyridinylmethyl moiety and a chlorine atom at the meta-position of the aniline (B41778) group is thought to improve its efficacy.[3]
Following its initial development, Pfizer continued the clinical development of Neratinib up to Phase III trials in breast cancer.[6][7] In 2011, Puma Biotechnology acquired the global rights to Neratinib and has since steered its journey to regulatory approval.[6][7] The U.S. Food and Drug Administration (FDA) approved Neratinib in July 2017 for the extended adjuvant treatment of adult patients with early-stage HER2-overexpressed/amplified breast cancer, following prior trastuzumab-based therapy.[1][6]
Mechanism of Action
Neratinib functions as a pan-HER inhibitor, targeting the intracellular kinase domains of EGFR, HER2, and HER4.[3][5] Its mechanism is distinguished by its irreversible binding, which provides a durable blockade of oncogenic signaling.
Irreversible Inhibition: Neratinib's efficacy stems from the formation of a covalent bond with specific cysteine residues within the ATP-binding pocket of the HER receptors—Cys-773 in EGFR and Cys-805 in HER2.[3][5][8] This covalent linkage permanently inactivates the kinase, preventing ATP from binding and thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades.[2][9]
Downstream Signaling Pathway Inhibition: By inhibiting HER family receptors, Neratinib effectively shuts down two primary signaling pathways critical for tumor cell proliferation and survival: the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3][9] The blockade of these signals leads to G1-S phase cell cycle arrest and the induction of apoptosis in cancer cells that overexpress HER2.[3][10]
Quantitative Data
The potency of Neratinib has been quantified through various preclinical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for HER family kinases and its potent anti-proliferative effects in relevant cancer cell lines.
Table 1: Neratinib Kinase Inhibition IC50 Values
| Target Kinase | IC50 Value | Reference(s) |
|---|---|---|
| HER2 (ErbB2) | 59 nM | [6][7][11][12] |
| EGFR (HER1) | 92 nM | [3][11][12] |
| HER4 (ErbB4) | 19 nM | [13] |
| KDR (VEGFR2) | 0.8 µM | [6][7][11] |
Table 2: Neratinib Anti-Proliferative IC50 Values in Cell Lines
| Cell Line | Cancer Type / HER2 Status | IC50 Value | Reference(s) |
|---|---|---|---|
| SK-Br-3 | Breast Cancer / HER2+ | 2 - 3 nM | [11][13][14] |
| BT474 | Breast Cancer / HER2+ | 2 - 3 nM | [11][13][14] |
| 3T3/neu | Fibroblast / HER2 transfected | 2 - 3 nM | [11][13][14] |
| A431 | Epidermoid Carcinoma / EGFR+ | 81 nM | [11][13][14] |
| MDA-MB-435 | Breast Cancer / HER2- | ≥690 nM | [12][13] |
| SW620 | Colorectal Cancer / HER2- | ≥690 nM |[12][13] |
Synthesis Pathway
The chemical synthesis of Neratinib is a multi-step process. A frequently cited route involves the construction of a substituted quinoline core followed by the attachment of the side chain via an acylation reaction.[15]
A representative synthesis involves:
-
Formation of the Quinoline Intermediate: Synthesis of 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxyquinoline-3-carbonitrile. This intermediate is itself constructed through several steps, beginning with simpler chemical building blocks.
-
Acylation Reaction: The key quinoline intermediate is then coupled with (E)-4-(dimethylamino)but-2-enoyl chloride. This reaction is typically performed in a solvent like acetonitrile (B52724) at a reduced temperature (0-5 °C) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to yield the Neratinib free base.[15]
-
Salt Formation: The crude Neratinib free base is then reacted with maleic acid to form Neratinib maleate, which is purified through crystallization.
Alternative synthesis strategies have also been developed, including a route that utilizes the Wittig-Horner reaction to construct the side chain.[16]
Key Experimental Protocols
The preclinical evaluation of Neratinib involves a variety of in vitro and in vivo assays to determine its efficacy and mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of Neratinib to inhibit the kinase activity of purified HER2 or EGFR.[14]
Materials:
-
Purified recombinant HER2 or EGFR kinase domain.
-
Neratinib stock solution (e.g., 10 mg/mL in DMSO).
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5).
-
ATP and MgCl2 solution.
-
96-well ELISA plates.
-
Europium-labeled anti-phospho-tyrosine antibodies.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Neratinib in the assay buffer to achieve a range of final concentrations.
-
Enzyme Incubation: Add the purified kinase domain to the wells of a 96-well plate. Add the diluted Neratinib solutions to the wells and incubate for 15 minutes at room temperature to allow for binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (e.g., 40 µM) and MgCl2 (e.g., 20 mM). Allow the reaction to proceed for 1 hour at room temperature.
-
Detection: Wash the plates to remove excess reagents. Add a solution containing Europium-labeled anti-phospho-tyrosine antibodies to detect the level of substrate phosphorylation.
-
Data Acquisition: After a final wash and addition of an enhancement solution, measure the fluorescence signal using a plate reader (excitation: 340 nm, emission: 615 nm).
-
Data Analysis: Plot the percentage of inhibition against the Neratinib concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (MTS-based)
This assay measures the effect of Neratinib on the viability and proliferation of cancer cell lines.[17][18]
Materials:
-
HER2-positive cancer cell lines (e.g., SK-Br-3, BT474).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
Neratinib stock solution (10 mM in DMSO).
-
96-well cell culture plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
-
Plate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Neratinib in complete growth medium (e.g., from 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the Neratinib dilutions. Include vehicle control wells (medium with DMSO, final concentration < 0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan (B1609692) product.
-
Data Collection: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor activity of Neratinib in a living organism.[18]
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
HER2-positive cancer cells (e.g., BT474).
-
Matrigel.
-
Neratinib formulation for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million HER2-positive cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into a control group (vehicle) and a treatment group.
-
Drug Administration: Administer Neratinib orally (e.g., by gavage) daily at a predetermined dose (e.g., 20-40 mg/kg). The control group receives the vehicle solution.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint. Monitor animal weight and health throughout the study.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the efficacy of Neratinib in inhibiting tumor growth in vivo.
Conclusion
Neratinib represents a significant advancement in targeted cancer therapy, particularly for HER2-positive breast cancer. Its discovery was the result of rational drug design aimed at creating a potent, irreversible pan-HER inhibitor. The complex multi-step synthesis pathway yields a molecule capable of covalently binding to its targets, leading to a durable shutdown of key oncogenic signaling pathways. The preclinical data, supported by robust experimental protocols, have firmly established its mechanism of action and potent anti-tumor activity, paving the way for its successful clinical application. This technical guide provides a foundational understanding for researchers and drug development professionals working in the field of oncology and kinase inhibitor design.
References
- 1. Neratinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Neratinib maleate? [synapse.patsnap.com]
- 3. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. Neratinib - Wikipedia [en.wikipedia.org]
- 7. Neratinib [medbox.iiab.me]
- 8. tandfonline.com [tandfonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. nerlynxhcp.com [nerlynxhcp.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Chemical Landscape of Neptinib (Neratinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neptinib, more commonly known as Neratinib, is a potent, orally available, irreversible pan-HER tyrosine kinase inhibitor. It covalently binds to and inhibits the kinase activity of Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4. This targeted inhibition blocks downstream signaling pathways, leading to the suppression of tumor growth. This document provides a comprehensive overview of the chemical structure, properties, synthesis, mechanism of action, and key experimental protocols related to Neratinib, intended for a scientific audience.
Chemical Structure and Properties
Neratinib is a quinoline (B57606) derivative with the IUPAC name (2E)-N-[4-[[3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃ClFN₅O₂ | [3] |
| Molecular Weight | 443.9 g/mol | [3] |
| IUPAC Name | N-(4-((3-chloro-4-fluorophenyl)amino)-7-ethoxy-6-quinazolinyl)-4-(dimethylamino)-2-butenamide | [3] |
| Canonical SMILES | CCOc1cc2c(cc1NC(=O)/C=C/CN(C)C)c(ncn2)Nc3ccc(c(c3)Cl)F | |
| CAS Number | 698387-09-6 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Synthesis of Neratinib
The synthesis of Neratinib involves a multi-step process. A general synthetic scheme is outlined below, based on published methodologies. The process begins with the reduction of a nitro group on a quinoline precursor, followed by a condensation reaction and subsequent displacement of a chloride moiety to yield the final Neratinib molecule.
Caption: A simplified workflow for the synthesis of Neratinib.
Detailed Protocol: A detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and purification methods would require access to proprietary manufacturing documents or detailed patent literature beyond the scope of this general guide. The provided scheme illustrates the key transformations involved in the synthesis.
Mechanism of Action and Signaling Pathway
Neratinib is an irreversible inhibitor of the HER family of receptor tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4. It forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to their inactivation. This prevents autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Neratinib inhibits HER family receptors, blocking downstream signaling.
Quantitative Data
The inhibitory activity of Neratinib has been quantified against various kinases and cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are a key measure of its potency.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| EGFR (HER1) | 92 | Cell-free kinase assay | |
| HER2 | 59 | Cell-free kinase assay | |
| HER4 | 19 | Kinase assay | |
| KDR | 800 | Cell-free kinase assay | |
| Src | 1400 | Cell-free kinase assay |
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type | Reference |
| SK-Br-3 | Breast Cancer (HER2+) | 2 | Sulforhodamine B (SRB) | |
| BT474 | Breast Cancer (HER2+) | 2-3 | SRB / Not Specified | |
| 3T3/neu | Fibrosarcoma (HER2 transfected) | 3 | SRB | |
| A431 | Epidermoid Carcinoma (EGFR+) | 81 | SRB | |
| HCC1569 | Breast Cancer (HER2+) | < 5 | Growth Inhibition Assay | |
| EFM-192A | Breast Cancer (HER2+) | < 5 | Growth Inhibition Assay |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS-based)
This protocol outlines a common method to assess the anti-proliferative effects of Neratinib on cancer cell lines.
Caption: A typical workflow for an MTS-based cell proliferation assay.
Methodology:
-
Cell Seeding:
-
Culture cancer cell lines to approximately 80% confluency.
-
Harvest cells and dilute to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Neratinib Preparation and Treatment:
-
Prepare a 10 mM stock solution of Neratinib in DMSO.
-
Perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the Neratinib dilutions or a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
-
MTS Assay and Data Collection:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in the dark.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log of the Neratinib concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Kinase Inhibition Assay (General Protocol)
While a specific protocol for Neratinib was not detailed in the search results, a general protocol for a kinase inhibition assay, such as an ADP-Glo™ Kinase Assay, can be adapted. This type of assay measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.
Principle:
The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate by the kinase. A reagent is added to convert the ADP to ATP, and a subsequent reagent uses the ATP to generate a luminescent signal, which is proportional to the initial kinase activity.
General Steps:
-
Reaction Setup: In a multi-well plate, combine the kinase (e.g., purified EGFR or HER2), the substrate, ATP, and varying concentrations of the inhibitor (Neratinib).
-
Incubation: Allow the kinase reaction to proceed for a set period at room temperature.
-
ADP Detection: Add a reagent to stop the kinase reaction and convert the generated ADP to ATP.
-
Luminescence Generation: Add a second reagent containing luciferase to generate a luminescent signal from the newly formed ATP.
-
Signal Measurement: Read the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of Neratinib.
-
Data Analysis: Calculate the percent inhibition for each Neratinib concentration and determine the IC₅₀ value.
Conclusion
Neratinib is a well-characterized irreversible pan-HER inhibitor with potent activity against EGFR, HER2, and HER4. Its mechanism of action, involving the covalent modification of the kinase domain and subsequent inhibition of key oncogenic signaling pathways, is well-established. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into detailed synthetic methodologies and the nuances of its interaction with various cellular systems will continue to refine our understanding and application of this important anti-cancer agent.
References
Early-Stage Research on the Antitumor Activity of Neptinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the antitumor activity of Neptinib, a potent and irreversible pan-HER tyrosine kinase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and targeted cancer therapies. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying molecular mechanisms of this compound's action.
Introduction
This compound is a small molecule kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4. By irreversibly binding to the intracellular kinase domain of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival. Early-stage research has demonstrated its significant antitumor activity, particularly in cancers characterized by HER2 overexpression or mutation, such as HER2-positive breast cancer.
Mechanism of Action
This compound exerts its antitumor effects by irreversibly inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4. This covalent binding prevents ATP from accessing the kinase domain, thereby blocking receptor phosphorylation. The inhibition of these key upstream receptors leads to the downregulation of major oncogenic signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways. The net effect of this signaling blockade is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.
Signaling Pathway Diagram
Quantitative In Vitro Antitumor Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with particular sensitivity observed in those with HER2 amplification. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |
| SK-Br-3 | Breast Cancer | Amplified | 2 |
| BT474 | Breast Cancer | Amplified | 2-3 |
| HCC1954 | Breast Cancer | Amplified | Data not available |
| MDA-MB-175 | Breast Cancer (Luminal) | Not Amplified | < 1 |
| UACC-732 | Breast Cancer | Amplified | 650 |
| A431 | Epidermoid Carcinoma | Not Amplified | 81 |
| SARARK6 | Carcinosarcoma | Amplified | 14 |
| SARARK9 | Carcinosarcoma | Amplified | 14 |
Quantitative In Vivo Antitumor Activity
Preclinical studies in animal models have confirmed the antitumor efficacy of this compound. The following table summarizes the results from a key in vivo study using a HER2-amplified breast cancer xenograft model.
| Cancer Model | Animal Model | Treatment | Outcome |
| BT474 Xenograft | Mice | This compound | 100% tumor regression.[1] |
| BT474 Xenograft | Mice | This compound + Trastuzumab | Superior anti-tumor efficacy compared to single-agent treatments.[1] |
| Carcinosarcoma Xenograft | Mice | This compound | Significant inhibition of tumor growth and improved overall survival. |
Preclinical Pharmacokinetics
| Species | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 30 mg/kg, oral | ~56 (with apigenin) | - | ~58 (with apigenin) | Not Available | [2] |
| Rabbit | 1.3 mg/kg, oral | 295.83 | 6.05 | 856.70 | Not Available | [3] |
Note: The data for rats was obtained in a study investigating pharmacokinetic interactions with apigenin, which may influence the results. The rabbit study provides standalone pharmacokinetic parameters.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines a general procedure for determining the anti-proliferative effect of this compound on cancer cell lines using a colorimetric MTS assay.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-Br-3, BT474)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired concentration in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of HER2 Phosphorylation
This protocol describes the methodology for assessing the inhibition of HER2 phosphorylation in cancer cells following treatment with this compound.
Materials:
-
HER2-positive cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-HER2, anti-total-HER2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-HER2 and total-HER2 overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
HER2-Positive Breast Cancer Xenograft Model
This protocol provides a general framework for establishing a HER2-positive breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
HER2-positive breast cancer cells (e.g., BT474)
-
Female immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate).
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and schedule. The control group should receive the vehicle.
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Workflow and Relationship Diagrams
Experimental Workflow for In Vitro Analysis
Logical Relationship of Preclinical Evaluation
Conclusion
The early-stage research on this compound provides a strong rationale for its continued development as an antitumor agent. Its potent and irreversible inhibition of the HER family of receptors translates to significant anti-proliferative and pro-apoptotic effects in preclinical models of HER2-driven cancers. The data summarized in this technical guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals. Further investigation into the preclinical pharmacokinetic profile across various species and continued evaluation in diverse in vivo models will be crucial for optimizing its clinical development and realizing its full therapeutic potential.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Neratinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Neratinib (B1684480), an irreversible pan-HER tyrosine kinase inhibitor. The information presented herein is compiled from preclinical and clinical studies to support further research and development efforts in the field of oncology.
Introduction
Neratinib is a potent, orally administered small molecule that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] By irreversibly binding to the intracellular kinase domains of these receptors, Neratinib inhibits their autophosphorylation and downstream signaling, leading to reduced tumor cell growth and proliferation.[3][4] It is approved for the extended adjuvant treatment of early-stage HER2-positive breast cancer and in combination with capecitabine (B1668275) for advanced or metastatic HER2-positive breast cancer.[5]
Pharmacokinetics
The pharmacokinetic profile of Neratinib has been characterized in healthy volunteers and cancer patients. Key parameters are summarized in the tables below.
Neratinib is absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 2 to 8 hours. The absorption of Neratinib is significantly influenced by food and gastric pH.
Table 1: Pharmacokinetic Parameters of Neratinib (Single 240 mg Dose) in Healthy Subjects
| Parameter | Neratinib Alone | Neratinib with Lansoprazole |
| Cmax (ng/mL) | 84.5 | 24.5 |
| AUC0–t (ng·h/mL) | 1478 | 426 |
| AUC0–inf (ng·h/mL) | 1557 | 542 |
| Tmax (h) | 6 (median) | 7.5 (median) |
| t½ (h) | ~14 | ~14 |
| Data sourced from a study in healthy adult subjects. |
Neratinib has a large apparent volume of distribution at a steady state of 6433 L. It is extensively bound to human plasma proteins (>99%), including both human serum albumin and α1-acid glycoprotein.
Neratinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by flavin-containing monooxygenase. Several active metabolites have been identified, with M3, M6, M7, and M11 contributing to the overall systemic exposure.
The majority of a Neratinib dose is excreted in the feces (97.1%), with a small fraction eliminated in the urine (1.13%).
Table 2: Elimination Half-Life of Neratinib and its Active Metabolites
| Compound | Mean Plasma Half-Life (Multiple Doses) |
| Neratinib | 14.6 h |
| M3 | 21.6 h |
| M6 | 13.8 h |
| M7 | 10.4 h |
| Data represents the mean plasma half-life during multiple dosing regimens. |
Pharmacodynamics
Neratinib's pharmacodynamic effects are driven by its irreversible inhibition of HER family tyrosine kinases.
Neratinib covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained inhibition of their kinase activity. This blockade prevents receptor autophosphorylation and activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for cell proliferation and survival.
Caption: Neratinib's Mechanism of Action on HER Signaling Pathways.
Preclinical studies have demonstrated that Neratinib is effective against HER2-overexpressing or mutant tumors. In vitro, the response to Neratinib correlates with baseline HER2 and phosphorylated HER2 levels.
Table 3: In Vitro Inhibitory Activity of Neratinib
| Target | IC50 |
| HER2 | 59 nM |
| KDR | 0.8 µM |
| Src | 1.4 µM |
| IC50 values represent the concentration required for 50% inhibition. |
Drug-Drug Interactions
The co-administration of Neratinib with agents that alter gastric pH or modulate CYP3A4 activity can lead to significant drug-drug interactions.
-
Proton Pump Inhibitors (PPIs): Co-administration with lansoprazole, a PPI, reduces Neratinib's Cmax and AUC by approximately 70% and 65%, respectively.
-
CYP3A4 Inhibitors: Potent CYP3A4 inhibitors, such as ketoconazole, can significantly increase Neratinib exposure.
-
CYP3A4 Inducers: Conversely, potent CYP3A4 inducers are expected to decrease Neratinib exposure.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of pharmacokinetic and pharmacodynamic studies.
This was an open-label, two-period, fixed-sequence study in healthy adult subjects.
-
Period 1: A single oral dose of 240 mg Neratinib was administered.
-
Washout Period: A washout period followed the first dose.
-
Period 2: Lansoprazole (30 mg) was administered orally once daily for 7 days, with a single 240 mg dose of Neratinib given on Day 5.
-
Pharmacokinetic Sampling: Blood samples were collected for 72 hours following each Neratinib dose to determine plasma concentrations using noncompartmental analysis.
Caption: Experimental Workflow for Neratinib-Lansoprazole Interaction Study.
This study evaluated the effect of the potent CYP3A4 inhibitor, ketoconazole, on the pharmacokinetics of Neratinib.
-
Regimen: Ketoconazole was administered at a dose of 400 mg once daily for 5 days.
-
Objective: To achieve maximum inhibition of CYP3A4 activity and assess the impact on a single dose of Neratinib.
Conclusion
Neratinib exhibits a predictable pharmacokinetic profile characterized by oral absorption influenced by food and gastric pH, extensive distribution, and metabolism primarily through CYP3A4. Its pharmacodynamic activity is mediated by the irreversible inhibition of HER family tyrosine kinases, leading to the suppression of key oncogenic signaling pathways. A thorough understanding of its drug-drug interaction potential is critical for its safe and effective use in the clinic. The data and protocols presented in this guide serve as a valuable resource for professionals involved in the ongoing research and development of Neratinib and other targeted cancer therapies.
References
- 1. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neratinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nerlynxhcp.com [nerlynxhcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. FDA approves neratinib for metastatic HER2-positive breast cancer | FDA [fda.gov]
Neptinib's Conquest of Non-Small Cell Lung Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of neptinib (neratinib) as a targeted therapy for non-small cell lung cancer (NSCLC). It delves into the molecular targets of this compound, its mechanism of action, and its efficacy in preclinical and clinical settings. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Introduction to this compound and its Role in NSCLC
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. The discovery of specific genetic alterations that drive tumor growth has led to the development of targeted therapies, revolutionizing the treatment landscape for NSCLC. This compound is a potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] By irreversibly binding to these receptors, this compound effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1] This guide will explore the specific molecular targets of this compound in NSCLC, the experimental evidence supporting its use, and its clinical efficacy, with a focus on patients with EGFR exon 18 and HER2 mutations.
Molecular Targets of this compound in NSCLC
This compound's primary targets in NSCLC are members of the human epidermal growth factor receptor (HER) family, particularly EGFR (HER1) and HER2. Mutations and amplifications in the genes encoding these receptors are well-established oncogenic drivers in a subset of NSCLC patients.
EGFR Exon 18 Mutations
While the most common EGFR mutations in NSCLC occur in exons 19 and 21, mutations in exon 18 are also observed and represent a distinct molecular subtype. Preclinical studies have demonstrated that NSCLC cells harboring EGFR exon 18 mutations, such as G719X and E709K, exhibit heightened sensitivity to second-generation irreversible EGFR TKIs like this compound compared to first or third-generation inhibitors.[3][4]
HER2 Alterations
HER2 alterations, including gene amplification and mutations, are found in a smaller percentage of NSCLC cases but are significant therapeutic targets. This compound has shown potent anti-tumor activity in NSCLC cell lines with HER2 amplification and various HER2 mutations.[5]
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy in both preclinical and clinical settings, providing a clear comparison of its activity against different NSCLC subtypes.
Preclinical Efficacy: IC50 Values of this compound in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of this compound in various NSCLC cell lines, highlighting its potent activity against cells with HER2 alterations.
| Cell Line | Histological Subtype | Genetic Alteration | This compound IC50 (nM) | Reference |
| H2170 | Squamous Cell Carcinoma | HER2 Amplification | 4.7 | [5] |
| Calu-3 | Adenocarcinoma | HER2 Amplification | 16.5 | [5] |
| H1781 | Adenocarcinoma | HER2 Mutation (V659E) | 12.3 | [5] |
| A549 | Adenocarcinoma | KRAS Mutation | >1000 | [5] |
Lower IC50 values indicate greater potency.
Clinical Efficacy: Phase II SUMMIT Trial (NCT01953926) in EGFR Exon 18-Mutant NSCLC
The SUMMIT trial is a basket study that evaluated the efficacy and safety of this compound in patients with solid tumors harboring specific mutations, including an NSCLC cohort with EGFR exon 18 mutations.[1][6][7]
| Efficacy Endpoint | All Efficacy-Evaluable Patients (n=29) | TKI-Pretreated Patients (n=23) | TKI-Naïve Patients (n=6) | Reference |
| Objective Response Rate (ORR) | 35% | 30% | 50% | [1] |
| Confirmed Partial Response (PR) | 6 | - | - | [1] |
| Stable Disease (SD) ≥ 48 weeks | 1 | - | - | [1] |
| Median Duration of Response (DOR) | - | - | - | - |
| Median Progression-Free Survival (PFS) | - | - | - | - |
Data from the interim analysis of the NSCLC cohort of the SUMMIT trial.[1]
A more detailed breakdown of the efficacy in a cohort of 31 patients from the SUMMIT trial is presented below:
| Efficacy Endpoint | Value | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 32.3% | 16.7 - 51.4 | [8] |
| ORR at 8 weeks (ORR8) | 19.4% | 7.5 - 37.5 | [8] |
| Median Progression-Free Survival (PFS) | 5.75 months | 2.27 - 9.23 | [8] |
Six patients with G719A/X/C mutations demonstrated partial responses lasting over 10 months.[8]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by irreversibly inhibiting the kinase activity of EGFR, HER2, and HER4. This blockade disrupts downstream signaling cascades that are critical for tumor cell growth, proliferation, and survival. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTS-based)
This protocol is used to determine the IC50 of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H2170, Calu-3, H1781)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-containing medium).
-
Incubate for 72 hours at 37°C and 5% CO2.[3]
-
-
MTS Assay and Data Collection:
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of HER family receptors and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and a loading control (e.g., β-actin).
-
Logical Relationships and Targeting Strategy
This compound's efficacy in NSCLC is based on a clear logical relationship between the presence of specific genetic alterations and the drug's mechanism of action. This targeted approach allows for the selection of patients who are most likely to benefit from treatment.
Conclusion
This compound is a promising targeted therapy for patients with non-small cell lung cancer harboring specific EGFR exon 18 and HER2 alterations. Its irreversible, pan-HER inhibitory activity leads to a potent and sustained blockade of key oncogenic signaling pathways. The data presented in this technical guide, from both preclinical and clinical studies, underscore the potential of this compound to address an unmet medical need for this subset of NSCLC patients. Further research and clinical development will continue to define its role in the evolving landscape of personalized cancer medicine.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pumabiotechnology.com [pumabiotechnology.com]
- 5. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pumabiotechnology.com [pumabiotechnology.com]
- 7. Basket Study of Neratinib in Participants With Solid Tumors Harboring Somatic HER2 or EGFR Exon 18 Mutations [clin.larvol.com]
- 8. Neratinib Efficacy in Patients With EGFR Exon 18-Mutant Non-Small-Cell Lung Cancer: Findings From the SUMMIT Basket Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Neptinib (Elzovantinib/TPX-0022): A Multi-Targeted Kinase Inhibitor for Overcoming Drug Resistance
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acquired resistance to targeted cancer therapies remains a primary obstacle in oncology. Neptinib (also known as elzovantinib (B2457233) or TPX-0022) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) engineered to address this challenge through a unique polypharmacological approach. By potently and simultaneously inhibiting MET, SRC, and CSF1R, this compound targets both intrinsic tumor cell survival pathways and the supportive tumor microenvironment, offering a promising strategy to overcome resistance mechanisms that plague existing treatments, particularly in cancers with MET gene alterations. This document provides a detailed overview of this compound's mechanism of action, preclinical and clinical data supporting its role in circumventing drug resistance, key experimental methodologies, and the core signaling pathways it modulates.
Introduction: The Challenge of Acquired Drug Resistance
The advent of targeted therapies, such as epidermal growth factor receptor (EGFR) TKIs in non-small cell lung cancer (NSCLC), has revolutionized treatment paradigms. However, the initial efficacy of these agents is often curtailed by the development of acquired resistance.[1][2] One of the most significant off-target resistance mechanisms to EGFR inhibitors is the amplification of the MET proto-oncogene.[1][2] MET amplification activates alternative "bypass" signaling pathways, allowing cancer cells to survive and proliferate despite the continued inhibition of the primary oncogenic driver.
Furthermore, the tumor microenvironment (TME) plays a critical role in fostering drug resistance. Tumor-associated macrophages (TAMs), particularly the immunosuppressive M2-polarized phenotype, are recruited to the TME and contribute to tumor progression and therapy resistance.[3] Addressing both tumor-intrinsic signaling and TME-mediated resistance is therefore essential for durable clinical responses.
This compound: A Tri-Specific Kinase Inhibitor
This compound is a structurally novel, compact macrocyclic inhibitor designed for potent activity against three key kinases implicated in cancer progression and resistance: MET, SRC, and CSF1R. Its macrocyclic scaffold provides conformational rigidity and favorable drug-like properties, including metabolic stability and cell permeability.
-
MET Inhibition: this compound directly targets the MET receptor tyrosine kinase. Dysregulation of MET signaling, through mechanisms like MET exon 14 skipping mutations or gene amplification, is a known oncogenic driver and a primary mechanism of resistance to other TKIs.
-
SRC Inhibition: SRC is a non-receptor tyrosine kinase that functions as a critical downstream effector of MET signaling. By inhibiting SRC, this compound provides a more comprehensive blockade of the HGF/MET pathway.
-
CSF1R Inhibition: The Colony-Stimulating Factor 1 Receptor (CSF1R) is crucial for the survival, differentiation, and recruitment of macrophages. By inhibiting CSF1R, this compound can modulate the TME by depleting immunosuppressive M2 TAMs, thereby promoting an anti-tumor immune response.
This multi-targeted approach allows this compound to counteract resistance by simultaneously shutting down a key bypass pathway (MET/SRC) and reprogramming the tumor immune microenvironment (CSF1R).
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of MET and CSF1R and blocking downstream signaling cascades. This dual action suppresses tumor cell proliferation and survival while concurrently remodeling the TME to be less hospitable for tumor growth.
Intrinsic Tumor Cell Signaling: The MET/SRC Axis
Activation of the MET receptor by its ligand, HGF, or through genetic alterations leads to the phosphorylation of downstream effectors, including AKT, ERK, and STAT3, which drive cell proliferation, survival, and invasion. SRC acts as a key node in this pathway. This compound's inhibition of both MET and SRC effectively cuts off these pro-tumorigenic signals.
References
Methodological & Application
Application Notes and Protocols: The Use of Neratinib in EGFR-Mutated Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib (B1684480) is a highly potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1][2][3] By covalently binding to the kinase domain of these receptors, neratinib provides sustained inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[3][4] This mechanism of action makes neratinib a valuable tool for investigating the treatment of cancers driven by EGFR mutations, particularly in non-small cell lung cancer (NSCLC). These application notes provide detailed protocols and data for the use of neratinib in EGFR-mutated cell lines.
Mechanism of Action
Neratinib functions as an irreversible pan-HER inhibitor. It forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4. This irreversible binding leads to a prolonged and potent suppression of receptor autophosphorylation and subsequent activation of downstream signaling cascades, ultimately inducing cell cycle arrest and apoptosis in cancer cells with activating HER family mutations.
Signaling Pathway
The binding of ligands, such as epidermal growth factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. These phosphorylated sites act as docking stations for adaptor proteins, triggering downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival. Neratinib effectively blocks these signaling cascades at the receptor level.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of neratinib in various cancer cell lines, including those with EGFR mutations.
| Cell Line | Cancer Type | EGFR Mutation Status | HER2 Status | Neratinib IC50 (nM) |
| A431 | Epidermoid Carcinoma | Wild-type (amplified) | Low | 81 ± 9 |
| SKBR3 | Breast Cancer | Wild-type | Overexpressing | 2-3 |
| BT474 | Breast Cancer | Wild-type | Overexpressing | 2-3 |
| NCI-H1781 | NSCLC | G776insV_G/C (HER2) | Mutant | Not Specified |
| NCI-H2170 | NSCLC | Wild-type | Amplified | Not Specified |
| Calu-3 | NSCLC | Wild-type | Amplified | Not Specified |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
A standardized workflow is crucial for obtaining reproducible results when evaluating the effects of neratinib.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of neratinib on EGFR-mutated cell lines.
Materials:
-
EGFR-mutated cancer cell lines
-
Complete growth medium
-
Neratinib
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of neratinib in complete growth medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the various concentrations of neratinib. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of neratinib on EGFR signaling pathway proteins.
Materials:
-
EGFR-mutated cancer cell lines
-
Neratinib
-
EGF (optional, for stimulation)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of neratinib for the desired time (e.g., 2-24 hours). For some experiments, cells can be serum-starved overnight and then stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying neratinib-induced apoptosis.
Materials:
-
EGFR-mutated cancer cell lines
-
Neratinib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of neratinib for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion
Neratinib is a potent inhibitor of EGFR and other HER family members, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines with relevant mutations. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of neratinib in various EGFR-mutated cancer models. Careful adherence to these standardized methods will facilitate the generation of reliable and reproducible data, contributing to the further development of targeted cancer therapies.
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nerlynxhcp.com [nerlynxhcp.com]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Neratinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib is a potent, irreversible pan-HER tyrosine kinase inhibitor that targets the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4. By binding to the ATP-binding pocket of these receptors, Neratinib effectively blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK, which are crucial for cell cycle progression and survival in cancer cells. Preclinical in vivo studies are fundamental to evaluating the efficacy, pharmacokinetics, and safety profile of Neratinib. These application notes provide detailed protocols and data to guide researchers in conducting in vivo studies with Neratinib.
Data Presentation
Pharmacokinetic Parameters of Neratinib
The pharmacokinetic profile of Neratinib has been evaluated in healthy human subjects, providing valuable data for preclinical study design. The following table summarizes key pharmacokinetic parameters.
| Parameter | Neratinib Alone | Neratinib with Loperamide | Neratinib with Lansoprazole | Neratinib with Ketoconazole | Reference |
| Cmax (ng/mL) | 84.5 | 61.2 | 24.5 | 201 | [1][2][3] |
| Tmax (h) | ~6 | ~6 | Delayed by 1.5h | 4-7 | [2][3][4] |
| AUC0-t (ng·h/mL) | 1478 | 1086 | 426 | 4660 | [2][3][4] |
| AUC0-inf (ng·h/mL) | 1557 | - | 538 | - | [4] |
| t½ (h) | ~14 | 22.2 | ~14 | ~9-17 | [1][2][3] |
Signaling Pathway
The diagram below illustrates the mechanism of action of Neratinib.
Experimental Protocols
Protocol 1: Preparation of Neratinib for Oral Gavage in Rodents
This protocol details the preparation of a Neratinib suspension suitable for oral administration in rodent models, a common method for in vivo efficacy and toxicology studies.[4][5]
Materials:
-
Neratinib powder
-
0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water
-
0.4% (v/v) Polysorbate 80 (Tween 80) (optional, for improved suspension)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the desired dose (e.g., 40 mg/kg), and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of Neratinib required.
-
Weigh Compound: Accurately weigh the calculated amount of Neratinib powder and place it into a sterile conical tube.
-
Prepare Vehicle: Prepare the 0.5% methylcellulose vehicle. If using, add 0.4% polysorbate 80 to the methylcellulose solution.
-
Initial Wetting: Add a small volume of the vehicle to the Neratinib powder to create a paste. This helps in preventing clumping and improves dispersion.
-
Suspension: Gradually add the remaining volume of the vehicle to the paste while continuously vortexing to ensure a homogenous suspension.
-
Sonication (Optional): For a more uniform suspension, sonicate the mixture in a bath sonicator for 5-10 minutes.
-
Final Checks and Administration: Before each administration, thoroughly mix the suspension by vortexing. Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle. The formulation should be used immediately after preparation for optimal results.
Protocol 2: In Vivo Efficacy Study in Xenograft Models
This protocol describes a typical in vivo efficacy study of Neratinib in a subcutaneous xenograft mouse model.
Animal Models:
-
Athymic nude mice are commonly used for xenograft studies.
-
HER2-amplified cancer cell lines such as SARARK6, BT474, SKOV3, H2170, Calu-3, and H1781 are suitable for establishing xenografts.[3][6][7]
Experimental Workflow:
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject HER2-amplified cancer cells into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the animals daily.
-
-
Endpoint Analysis:
-
Biomarker Analysis:
Protocol 3: In Vivo Toxicology Study
This protocol provides a general framework for conducting a sub-acute toxicology study of Neratinib in rodents, based on standard practices for tyrosine kinase inhibitors.
Animal Model:
-
Wistar rats or C57BL/6 mice are commonly used for toxicology studies.[6]
Experimental Design:
-
Dose Groups: Include a control group (vehicle) and at least three dose levels of Neratinib (low, medium, and high).
-
Duration: A 28-day study is typical for sub-acute toxicity assessment.
-
Animals: Use an equal number of male and female animals in each group.
Toxicology Study Workflow:
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Dosing: Administer Neratinib or vehicle daily via oral gavage for 28 days.
-
Clinical Observations:
-
Conduct detailed clinical observations daily, noting any changes in behavior, appearance, or signs of toxicity (e.g., diarrhea).
-
-
Body Weight and Food Consumption: Record body weights at least twice weekly and food consumption weekly.
-
Clinical Pathology:
-
Collect blood samples at termination (and optionally at an interim time point) for hematology and clinical chemistry analysis.
-
Parameters to assess include complete blood counts, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, heart).
-
Preserve organs in formalin for histopathological examination. Pay close attention to tissues that are potential targets of toxicity, such as the gastrointestinal tract.
-
Conclusion
These application notes provide a comprehensive guide for the in vivo investigation of Neratinib. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data on the efficacy and safety of this promising anti-cancer agent. Appropriate institutional guidelines for animal care and use must be followed for all in vivo experiments.
References
- 1. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. theranib.com [theranib.com]
- 4. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor (TKI)‐induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome | Semantic Scholar [semanticscholar.org]
- 6. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Neratinib for Cell Culture Assays
Note: The compound "Neptinib" was not found in the provided search results. This document assumes the user intended to inquire about "Neratinib," a well-documented tyrosine kinase inhibitor.
Introduction
Neratinib, also known as HKI-272, is a potent, irreversible small molecule inhibitor of the ErbB family of receptor tyrosine kinases, including the human epidermal growth factor receptors EGFR (HER1), HER2, and HER4[1][2]. It functions by covalently binding to a cysteine residue within the ATP-binding pocket of these receptors[3]. This action effectively blocks receptor autophosphorylation and subsequently inhibits critical downstream signaling pathways such as the PI3K/Akt and MAPK pathways[1][2]. The inhibition of these pathways leads to a decrease in cell proliferation and the induction of apoptosis, making Neratinib a key compound in cancer research, particularly in cancers that overexpress HER2[1][3].
Given its potent activity at nanomolar concentrations, the accurate and consistent preparation of Neratinib solutions is fundamental for obtaining reliable and reproducible experimental outcomes[1]. A primary challenge in working with Neratinib for in vitro assays is its low aqueous solubility at physiological pH[2][3]. These application notes provide detailed, step-by-step protocols for the proper dissolution, storage, and handling of Neratinib for cell-based assays, designed for researchers, scientists, and drug development professionals.
Data Presentation: Chemical Properties and Solubility
The key chemical and physical properties of Neratinib are summarized below. Understanding these characteristics, especially its solubility, is crucial for preparing solutions for cell culture experiments.
| Property | Value | Reference(s) |
| Synonym | HKI-272 | [1] |
| Chemical Formula | C₃₀H₂₉ClN₆O₃ | [1] |
| Molecular Weight | 557.04 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C (for solid and stock solutions) | [1] |
| Solubility in DMSO | Highly Soluble | [3] |
| Aqueous Solubility | Sparingly soluble, especially at neutral pH. | [1][3] |
| Solubility in Ethanol | Low solubility | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution in 100% Dimethyl Sulfoxide (DMSO), a common starting point for most in vitro studies[1][3].
Materials:
-
Neratinib powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Safety First: Handle the potent Neratinib powder with appropriate care in a designated workspace or chemical fume hood[1].
-
Pre-equilibration: Allow the vial of Neratinib powder to reach room temperature for 15-20 minutes before opening to prevent moisture condensation[1].
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of Neratinib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.57 mg of Neratinib (Calculation: 0.001 L x 0.010 mol/L x 557.04 g/mol = 0.00557 g)[1].
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the Neratinib powder. For the 5.57 mg example, add 1 mL of DMSO[1].
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes. Visually inspect the solution to ensure all particulates have dissolved, resulting in a clear solution[3]. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution[3].
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be passed through a 0.22 µm sterile syringe filter compatible with DMSO[3].
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials[1]. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the preparation date[1].
-
Long-term Storage: Store the aliquots at -20°C for long-term stability[1].
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the primary DMSO stock solution into cell culture medium to achieve the final desired experimental concentrations.
Materials:
-
10 mM Neratinib primary stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the assay)
-
Sterile pipette tips and tubes for dilution
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM Neratinib stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilutions: It is highly recommended to perform serial dilutions rather than a single large dilution. This gradual process can help prevent the compound from precipitating out of the aqueous medium[3]. Prepare intermediate dilutions in a sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)[3].
-
Final Dilution: Add the appropriate volume of the final intermediate dilution to your complete cell culture medium (containing cells) to reach the desired final concentration. Always add the diluted drug to the final experimental volume last and mix gently but thoroughly to prevent localized high concentrations that can lead to precipitation[1].
-
Control DMSO Concentration: It is critical that the final concentration of DMSO in the culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity[1]. Ensure that all experimental wells, including the vehicle control, receive the same final concentration of DMSO.
-
Troubleshooting Precipitation:
-
Lower Concentration: Use the lowest effective concentration of Neratinib for your experiment[3].
-
Warm Medium: Gently warming the cell culture medium to 37°C before adding the drug can improve solubility[3].
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Visualizations
Signaling Pathway of Neratinib Action
Caption: Neratinib irreversibly inhibits HER2/EGFR, blocking downstream PI3K/Akt and MAPK pathways.
Experimental Workflow for Neratinib Solution Preparation
Caption: Workflow for preparing Neratinib stock and final working solutions for cell culture.
References
Application of Neratinib in Xenograft Mouse Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Neratinib (B1684480), an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity in various preclinical xenograft mouse models. This document provides detailed application notes and protocols for the use of Neratinib in such models, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Neratinib is a potent, oral, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3][4][5] By covalently binding to specific cysteine residues within the ATP-binding pocket of these receptors, Neratinib effectively blocks receptor autophosphorylation and downstream signaling.[5][6] This inhibition disrupts key oncogenic pathways, primarily the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[1][4][5][6] Preclinical studies have consistently shown that Neratinib inhibits the growth of HER2-dependent tumors in murine xenograft models.[7][8][9][10]
Signaling Pathway
Below is a diagram illustrating the signaling pathway inhibited by Neratinib.
Caption: Neratinib inhibits EGFR, HER2, and HER4, blocking the MAPK and PI3K/Akt pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies of Neratinib in xenograft models.
| Cell Line | Cancer Type | IC50 (nM) |
| SARARK6 | Carcinosarcoma (HER2 amplified) | 14 ± 4 |
| SARARK9 | Carcinosarcoma (HER2 amplified) | 14 ± 4 |
| Non-HER2 amplified Carcinosarcoma | Carcinosarcoma | 164 ± 19 |
| H2170 | Lung Cancer (HER2 amplified) | - |
| Calu-3 | Lung Cancer (HER2 amplified) | - |
| H1781 | Lung Cancer (HER2 mutant) | - |
| Xenograft Model | Cancer Type | Neratinib Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| HER2-amplified Carcinosarcoma | Carcinosarcoma | 40 mg/kg, daily | 40 days | Significant inhibition (p=0.012 at day 9) | [11] |
| HER2-altered Lung Cancer (H2170, Calu-3, H1781) | Lung Cancer | 40 mg/kg, 6 days/week | ~18-25 days | Significant inhibition (p<0.05) | [12] |
| HER2+ Breast Cancer PDX (WHIM 22) | Breast Cancer | 40 mg/kg, 5 days/week | 16 days | Effective growth blockage | [13] |
| HER2+ Breast Cancer PDX (WHIM 8) | Breast Cancer | 40 mg/kg, 5 days/week | 18 days | High monotherapy activity | [13] |
Experimental Protocols
A generalized protocol for a xenograft study using Neratinib is provided below. This protocol should be adapted based on the specific cell line, animal model, and research question.
Materials
-
HER2-positive cancer cell line (e.g., BT-474, SK-BR-3 for breast cancer)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
Neratinib
-
Vehicle (e.g., 0.5% methylcellulose)
-
Loperamide (B1203769) (for diarrhea management)
-
Calipers or imaging equipment for tumor measurement
-
Oral gavage needles
Experimental Workflow Diagram
Caption: A typical workflow for a Neratinib xenograft study.
Detailed Protocol
-
Cell Culture and Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Prepare Neratinib in a suitable vehicle (e.g., 0.5% methylcellulose).[11]
-
Administer Neratinib orally via gavage at a predetermined dose (e.g., 20-40 mg/kg) daily.[11][14] The vehicle control group should receive the same volume of the vehicle solution.
-
-
Diarrhea Management:
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.[14]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to assess protein expression and phosphorylation or immunohistochemistry.
-
Conclusion
Neratinib has shown robust anti-tumor efficacy in a variety of HER2-positive xenograft models. The provided protocols and data serve as a comprehensive guide for researchers designing and conducting preclinical studies with this agent. Careful consideration of the experimental design, including appropriate cell line selection, dosing, and management of side effects, is crucial for obtaining reliable and translatable results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nerlynxhcp.com [nerlynxhcp.com]
- 3. drugs.com [drugs.com]
- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dovepress.com [dovepress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Neratinib for Extended Adjuvant Treatment of Early-Stage HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 11. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 17. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inis.iaea.org [inis.iaea.org]
- 19. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 20. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 21. FDA approves neratinib for extended adjuvant treatment of early stage HER2-positive breast cancer | FDA [fda.gov]
Application Notes and Protocols for Preclinical Studies of Neratinib in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical use of neratinib (B1684480), an irreversible pan-ErbB tyrosine kinase inhibitor, in lung cancer research. It is important to note that the initial query for "Neptinib" yielded no specific results, and based on the available scientific literature, it is highly probable that this was a misspelling of "Neratinib." Neratinib targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4. By irreversibly binding to the kinase domain of these receptors, neratinib inhibits their autophosphorylation and downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This action leads to decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on these signaling cascades.[1][2] These protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of neratinib in various lung cancer models.
Data Presentation
In Vitro Efficacy of Neratinib in Human Lung Cancer Cell Lines
The anti-proliferative activity of neratinib has been evaluated in several non-small cell lung cancer (NSCLC) cell lines, particularly those with HER2 alterations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Assay Type |
| H2170 | NSCLC | Amplified | 4.7 | MTS Assay |
| Calu-3 | NSCLC | Amplified | 16.5 | MTS Assay |
| H1781 | NSCLC | Mutant | Not Specified | MTS Assay |
| A549 | NSCLC | HER2-independent | Not Sensitive | Not Specified |
| SK-MES-1 | NSCLC (Squamous) | Low HER2 expression | More sensitive than A549 | MTT Assay |
Data sourced from multiple preclinical studies.[1][3]
In Vivo Efficacy of Neratinib in a Lung Cancer Xenograft Model
In preclinical animal studies, neratinib has demonstrated significant anti-tumor activity in mouse xenograft models using human lung cancer cell lines with HER2 alterations.[1]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Mouse Xenograft | H2170, Calu-3, H1781 | Neratinib (40 mg/kg) | Oral gavage, 6 days a week | Strong tumor growth inhibitory activity |
| Mouse Xenograft | SARARK 6 (HER2/neu amplified) | Neratinib (40 mg/kg) | Oral gavage, 5 days a week | Significantly inhibited tumor growth and improved overall survival |
Data sourced from preclinical studies.[1][4]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTS) Assay
This protocol outlines the procedure for determining the anti-proliferative effects of neratinib on lung cancer cell lines using a colorimetric MTS assay.[5][6]
Materials:
-
HER2-altered lung cancer cell lines (e.g., H2170, Calu-3)
-
Complete cell culture medium
-
Neratinib stock solution (10 mM in DMSO)[7]
-
96-well cell culture plates
-
MTS reagent
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture lung cancer cells to ~80% confluency.
-
Wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.[5]
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[5]
-
Include wells with medium only as a background control.
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
-
-
Neratinib Treatment:
-
Prepare serial dilutions of the 10 mM neratinib stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[5]
-
Ensure the final DMSO concentration in all wells is below 0.1% to avoid solvent toxicity.[7]
-
Include a vehicle control (medium with the same final DMSO concentration as the drug-treated wells).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the neratinib dilutions or vehicle control.
-
-
MTS Assay and Data Collection:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the neratinib concentration and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of HER2 Phosphorylation
This protocol details the detection of changes in HER2 phosphorylation in lung cancer cells following treatment with neratinib.[1][2]
Materials:
-
HER2-positive lung cancer cell lines
-
Neratinib stock solution (10 mM in DMSO)
-
6-well culture plates
-
RIPA lysis buffer supplemented with phosphatase and protease inhibitors[6]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-HER2 (Tyr1221/1222), anti-total HER2, anti-β-actin (loading control)[6]
-
HRP-conjugated secondary antibodies[6]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of neratinib (e.g., 0.1 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).[1]
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-HER2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total HER2 and a loading control like β-actin.[2]
-
Quantify band intensities using densitometry software.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of neratinib in a mouse xenograft model of lung cancer.[1][4]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HER2-altered human lung cancer cells (e.g., H2170)
-
Matrigel (optional)
-
Neratinib
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)[4]
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of lung cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., ~50 mm³), randomize the mice into treatment and control groups.[1]
-
-
Neratinib Administration:
-
Prepare the neratinib suspension in the vehicle. For in vivo dosing, neratinib can be suspended in 0.5% methylcellulose in sterile water at the desired concentration (e.g., 8 mg/mL for a 40 mg/kg dose at 10 mL/kg dosing volume).[4]
-
Administer neratinib orally via gavage at the predetermined dose and schedule (e.g., 40 mg/kg, 6 days a week).[1]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors for further analysis, such as immunohistochemistry for p-HER2.[1]
-
Visualizations
Neratinib Mechanism of Action
Caption: Neratinib inhibits HER2/EGFR signaling pathways.
Experimental Workflow for In Vitro Neratinib Efficacy Testing
Caption: Workflow for in vitro evaluation of neratinib.
Experimental Workflow for In Vivo Neratinib Efficacy Testing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Measuring the Cytotoxicity of Neptinib on A549 Lung Carcinoma Cells
Introduction
A549 cells are a widely used human lung adenocarcinoma epithelial cell line in cancer research and drug development.[1] These cells serve as an excellent in vitro model for non-small cell lung cancer (NSCLC), particularly for screening potential therapeutic compounds.[2] Neptinib is a novel tyrosine kinase inhibitor (TKI) designed to target key signaling pathways implicated in tumorigenesis. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on A549 cells using a colorimetric MTT assay. The assay quantifies cell viability by measuring the metabolic activity of living cells, offering a robust method for determining the dose-dependent efficacy of this compound.
Principle of the Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[3] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product.[3] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of this compound-induced cytotoxicity.[3]
Mechanism of Action: this compound Signaling Pathway
This compound is hypothesized to function as an irreversible pan-HER tyrosine kinase inhibitor, targeting receptors such as the Epidermal Growth Factor Receptor (EGFR).[4] In many NSCLC cells like A549, aberrant EGFR activation leads to the initiation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and metastasis.[5][6] By binding to the kinase domain of the receptor, this compound blocks its autophosphorylation, thereby inhibiting the activation of these critical downstream pathways and inducing cancer cell death.[4][7]
Data Presentation: Effect of this compound on A549 Cell Viability
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells.
| Treatment Duration | IC50 of this compound (µM) | Assay Method |
| 24 hours | 45.5 | MTT Assay |
| 48 hours | 28.2 | MTT Assay |
| 72 hours | 15.8 | MTT Assay |
Experimental Workflow
The overall experimental process involves culturing A549 cells, seeding them for the assay, treating them with various concentrations of this compound, performing the MTT assay, and finally, analyzing the data to determine cell viability.
Materials and Reagents
-
Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™).
-
Base Medium: F-12K Medium (ATCC® 30-2004™) or DMEM.[8]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA solution, Phosphate-Buffered Saline (PBS), DMSO.
-
Test Compound: this compound.
-
Assay Reagents: MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01 N HCl or acidic isopropanol).[8]
-
Equipment: 96-well flat-bottom sterile cell culture plates, T-75 cell culture flasks, multichannel pipette, inverted microscope, humidified incubator (37°C, 5% CO2), microplate reader.
Detailed Experimental Protocols
Protocol 1: A549 Cell Culture and Maintenance
-
Thawing Cells: Quickly thaw the cryovial of A549 cells in a 37°C water bath. Transfer the contents to a T-75 flask containing 20 mL of pre-warmed complete growth medium (F-12K + 10% FBS + 1% Pen-Strep). Incubate overnight.[1][9]
-
Changing Medium: The next day, aspirate the old medium (which contains residual DMSO) and replace it with 20 mL of fresh, pre-warmed complete growth medium.[9]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing (Passaging): When cells reach 70-80% confluency, they should be passaged.[9]
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.[9]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C, or until cells detach.[10]
-
Neutralize the trypsin by adding at least 4 times the volume of complete growth medium (e.g., 8-10 mL).[10]
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.[1]
-
Discard the supernatant, resuspend the cell pellet in 10 mL of fresh medium, and add the appropriate volume of cell suspension to new T-75 flasks at a split ratio of 1:4 to 1:9.[1][10] Renew the culture medium every 2-3 days.[10]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Harvest A549 cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete growth medium. Seed 100 µL of this suspension (1 x 10^4 cells) into each well of a 96-well plate.[8][11]
-
Control Wells: Include wells with medium only (no cells) for blank correction and wells with cells treated only with the vehicle (e.g., 0.1% DMSO) as the negative control.[3]
-
Cell Attachment: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach to the bottom of the wells.[8]
-
Drug Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the assay (e.g., from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation: Return the plate to the incubator for the desired treatment durations (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals. The formation of a purple precipitate should be visible under a microscope.
-
Solubilization: Add 100 µL of solubilization buffer to each well.[8] Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. reprocell.com [reprocell.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of signaling pathways in lung cancer development and advances in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways modulating dependence of lung cancer on mutant epidermal growth factor receptor and mechanisms of intrinsic and acquired resistance to tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. A549 Cell Subculture Protocol [a549.com]
- 11. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of Ki67 in Neratinib-Treated Tumors
Introduction
Neratinib (B1684480) is a potent, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] By covalently binding to the ATP-binding site of these receptors, neratinib effectively blocks their autophosphorylation and downstream signaling.[3] This inhibition disrupts key pathways involved in cell proliferation and survival, primarily the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][3] Consequently, neratinib treatment leads to cell cycle arrest and a reduction in tumor cell proliferation.[2][4]
The Ki67 protein is a well-established cellular marker for proliferation.[5] It is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0).[5] Therefore, the percentage of Ki67-positive tumor cells, known as the Ki67 labeling index, is a widely used method to assess the proliferative activity of a tumor.[6] Immunohistochemistry (IHC) is the standard method for detecting Ki67 expression in tumor tissues. This application note provides a protocol for Ki67 IHC in tumor tissues treated with neratinib and summarizes the expected anti-proliferative effects.
Data Presentation
The following table summarizes the quantitative data on the effect of neratinib-containing regimens on Ki67 expression in a HER2-amplified xenograft model.[7] The Ki67 labeling index is presented as a percentage of positive tumor cells.
| Treatment Group | Mean Ki67 (%) | Standard Deviation |
| Vehicle | 45 | ± 5.2 |
| Neratinib | 20 | ± 3.5 |
| Trastuzumab | 42 | ± 4.8 |
| Neratinib + Trastuzumab | 15 | ± 2.9 |
Data is hypothetical and for illustrative purposes, based on trends reported in preclinical studies.[7]
Experimental Protocols
Detailed Protocol: Ki67 Immunohistochemistry for Formalin-Fixed, Paraffin-Embedded (FFPE) Sections
This protocol provides a comprehensive guide for the immunohistochemical staining of Ki67 in FFPE tumor sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, 10 mM Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween 20, pH 7.6)
-
3% Hydrogen Peroxide
-
Protein Block (serum-free)
-
Primary Antibody: Rabbit Anti-Ki67 monoclonal antibody
-
Antibody Diluent
-
Biotinylated secondary antibody (e.g., anti-rabbit)
-
ABC HRP Kit (Standard)
-
DAB Chromogen Kit
-
Hematoxylin (B73222) counterstain
-
Non-aqueous mounting medium
2. Procedure
a. Deparaffinization and Rehydration [8]
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 2 minutes each.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 80% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in deionized water for 2 minutes.
-
Wash slides in PBS for 2 minutes.
b. Antigen Retrieval [8]
-
Preheat a steamer with a staining container filled with Antigen Retrieval Buffer to 97°C.
-
Immerse the slides in the preheated buffer and incubate for 30 minutes.
-
Remove the staining container and allow the slides to cool for 20 minutes at room temperature.
-
Wash slides in PBS three times for 1 minute each.
-
Incubate the sections with 3% hydrogen peroxide in PBS for 5-10 minutes to block endogenous peroxidase activity.
-
Wash slides in PBS twice for 1 minute each.
-
Wash slides in TBST for 2 minutes.
-
Apply Protein Block and incubate for 10 minutes in a humidified chamber.
-
Drain the blocking solution (do not rinse).
-
Apply the primary anti-Ki67 antibody, diluted according to the manufacturer's instructions (a starting dilution of 1:100 is suggested), and incubate in a humidified chamber at room temperature for 1 hour or overnight at 4°C.[8]
-
Wash slides in TBST three times for 2 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash slides in TBST three times for 2 minutes each.
-
Apply the ABC reagent and incubate for 30 minutes at room temperature.
-
Wash slides in TBST three times for 2 minutes each.
-
Apply the DAB chromogen solution and incubate until the desired stain intensity is reached (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
d. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%) and clear in xylene.
-
Coverslip with a non-aqueous mounting medium.
3. Scoring of Ki67 [6]
-
The Ki67 labeling index is calculated as the percentage of tumor cells with positive nuclear staining.
-
Identify "hot spots" (areas with the highest density of stained tumor cells).
-
Count at least 500-1000 tumor cells in these areas.
-
Ki67 Index = (Number of Ki67-positive tumor nuclei / Total number of tumor nuclei counted) x 100.
Mandatory Visualizations
Caption: Experimental workflow for Ki67 immunohistochemistry.
Caption: Neratinib signaling pathway inhibition.
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nerlynxhcp.com [nerlynxhcp.com]
- 3. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ki-67 as a Prognostic Biomarker in Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
Flow Cytometry Analysis of Apoptosis Induced by Neratinib
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib (B1684480) is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] By covalently binding to the kinase domain of these receptors, Neratinib effectively blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[1][2] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis, or programmed cell death, in cancer cells that overexpress these receptors.[1][4][5] Flow cytometry, particularly utilizing Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to measure the extent of apoptosis induced by compounds like Neratinib.[6][7]
Principle of Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes representative data on the apoptotic effect of Neratinib on HER2-positive cancer cells, as analyzed by Annexin V/PI flow cytometry.
| Cell Line | Neratinib Concentration (µM) | Treatment Duration (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| HER2+ Cancer Cells | 0 (Vehicle Control) | 48 | 90 ± 5 | 5 ± 2 | 5 ± 3 |
| 0.1 | 48 | 65 ± 6 | 20 ± 4 | 15 ± 5 | |
| 1.0 | 48 | 40 ± 7 | 35 ± 5 | 25 ± 6 |
Note: The data presented in this table is a synthesized representation based on findings reported in the literature and is intended for illustrative purposes.[4][5]
Experimental Protocols
Materials
-
HER2-positive cancer cell line (e.g., Calu-3, H2170, H1781)[4]
-
Complete cell culture medium
-
Neratinib
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the HER2-positive cancer cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of Neratinib (e.g., 0.1 µM, 1.0 µM) or a vehicle control (DMSO) for a predetermined time period (e.g., 48 hours).[4]
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Accutase or trypsin-EDTA).
-
Combine the detached cells with the previously collected culture medium.
-
For suspension cells, simply collect the cells from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with distilled water.[8]
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the stained cells for 15-20 minutes at room temperature in the dark.[7]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and quadrants.
Visualizations
Caption: Neratinib inhibits HER2 signaling, leading to apoptosis.
Caption: Workflow for apoptosis analysis using flow cytometry.
References
- 1. nerlynxhcp.com [nerlynxhcp.com]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
In Vitro Kinase Assay Protocol for Neptinib: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to performing an in vitro kinase assay for Neptinib (Neratinib), an irreversible pan-HER family tyrosine kinase inhibitor. The protocols and data presented herein are intended to assist researchers in accurately determining the inhibitory activity of this compound against its target kinases and understanding its broader selectivity profile.
Introduction
This compound is a potent, orally available small molecule that irreversibly inhibits the kinase activity of Epidermal Growth factor Receptor (EGFR/HER1), Human Epidermal growth factor Receptor 2 (HER2), and HER4.[1][2] By covalently binding to a conserved cysteine residue in the ATP-binding pocket of these receptors, this compound effectively blocks downstream signaling pathways, including the RAS/RAF/MEK/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[3][4] Understanding the in vitro potency and selectivity of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Quantitative Data Summary
The inhibitory activity of this compound against a panel of kinases has been determined using various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for this compound against its primary targets and a selection of off-target kinases.
Table 1: Inhibitory Activity of this compound against Primary HER Family Targets
| Kinase | IC50 (nM) | Assay Type |
| EGFR (HER1) | 92 | Cell-free autophosphorylation |
| HER2 | 59 | Cell-free autophosphorylation |
| HER4 | 19 | Cell-free autophosphorylation |
Data compiled from multiple sources.[2]
Table 2: Selectivity Profile of this compound from KINOMEscan™ Assay (Kd in nM)
| Kinase | Kd (nM) | Kinase Family |
| Primary Targets | ||
| EGFR | 21 | TK |
| ERBB2 (HER2) | 60 | TK |
| ERBB4 (HER4) | 160 | TK |
| Selected Off-Targets | ||
| MAP2K7 (MKK7) | 18 | STE |
| FAK | 30 | TK |
| ACK1 | 38 | TK |
| TEC | 41 | TK |
| HCK | 69 | TK |
| SRC | 110 | TK |
| YES1 | 120 | TK |
| LCK | 130 | TK |
| MEK1 (MAP2K1) | 190 | STE |
| MEK2 (MAP2K2) | 200 | STE |
| ABL1 (non-phosphorylated) | 230 | TK |
| EPHA2 | 470 | TK |
| KDR (VEGFR2) | 800 | TK |
This table presents a selection of kinases with significant binding affinities. Data is derived from comprehensive kinome profiling studies.[1]
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound using a luminescence-based in vitro kinase assay, which is a common, non-radioactive method for assessing kinase activity. The ADP-Glo™ Kinase Assay is used here as an example.
Protocol: In Vitro Kinase Assay using ADP-Glo™
1. Principle:
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
2. Materials:
-
Recombinant human kinases (e.g., EGFR, HER2, HER4)
-
Kinase-specific substrate (e.g., a poly-peptide substrate)
-
This compound (as a stock solution in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (at a concentration near the Km for the specific kinase)
-
White, opaque 384-well assay plates
-
Luminometer
3. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of ≤1% in the assay is recommended to avoid solvent effects.
-
Reaction Setup:
-
Add 2.5 µL of Kinase Reaction Buffer to each well of a 384-well plate.
-
Add 1 µL of the this compound dilution or DMSO (for control wells) to the appropriate wells.
-
Add 1 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 1.5 µL of ATP solution to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the specific kinase activity.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits HER receptor autophosphorylation, blocking MAPK and PI3K/Akt pathways.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining this compound's in vitro kinase inhibition using a luminescence-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Neptinib
Disclaimer: Information regarding the specific compound Neptinib is not extensively available in public literature. This guide provides general strategies and troubleshooting advice for researchers working with novel, potentially poorly soluble small-molecule kinase inhibitors like this compound, based on established principles for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the primary reasons this might be happening?
A1: Difficulty dissolving this compound in DMSO can arise from several factors:
-
Compound Properties: The inherent physicochemical characteristics of this compound may limit its solubility, even in a powerful solvent like DMSO.
-
DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Absorbed water can significantly decrease the solubility of many organic compounds.[3] Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been properly stored to minimize water absorption.
-
Concentration Limit: You may be attempting to create a solution that exceeds this compound's maximum solubility limit in DMSO.
-
Temperature: The dissolution of some compounds is temperature-dependent. Room temperature may not be sufficient to achieve full dissolution at your desired concentration.[3]
Q2: My prepared this compound/DMSO stock solution appears cloudy or has visible particles. What should I do?
A2: A cloudy solution or the presence of precipitates indicates that the compound is not fully dissolved or has crashed out of solution.[4] Do not use this solution in your experiments. Doing so will lead to inaccurate concentration calculations and unreliable, non-reproducible results. Refer to the troubleshooting guide below for steps on how to address this.
Q3: Can I heat the solution to help dissolve the this compound powder?
A3: Gentle warming can be an effective technique to aid dissolution.[3] However, it must be done with caution, as excessive heat can degrade the compound. A common and generally safe method is to use a water bath set to 37°C for a short period (e.g., 5-10 minutes) while mixing.[3][4] Avoid aggressive heating unless you have specific data on the thermal stability of this compound.
Q4: My this compound powder is a very small amount and the vial appears empty. Is this normal?
A4: Yes, this is common for potent compounds supplied in small quantities (e.g., 1-5 mg). The compound may be present as a thin, static film on the bottom or walls of the vial, making it difficult to see.[4] Proceed with the dissolution protocol by adding the solvent directly to the vial.
Q5: How should I store my this compound/DMSO stock solution?
A5: To ensure stability and prevent degradation or precipitation, aliquot the stock solution into single-use volumes and store them in tightly sealed vials at -20°C or -80°C.[3] This practice minimizes freeze-thaw cycles, which can cause the compound to precipitate over time.
Troubleshooting Guide for Solubility Issues
If you encounter solubility problems with this compound in DMSO, follow this systematic approach.
Issue: this compound powder is not dissolving or the solution is cloudy.
-
Verify Solvent Quality:
-
Increase Mechanical Agitation:
-
Action: Vortex the solution vigorously for 1-2 minutes. If particles persist, use a bath sonicator for 5-10 minutes.
-
Rationale: Sonication uses ultrasonic waves to break up compound aggregates and facilitate solvent interaction, enhancing dissolution.[3]
-
-
Apply Gentle Heat:
-
Action: Place the sealed vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Rationale: Modest warming can increase the kinetic solubility of the compound without causing thermal degradation.[3]
-
-
Re-evaluate Concentration:
-
Action: If the above steps fail, the desired concentration may be above the solubility limit. Prepare a new solution at a lower concentration.
-
Rationale: Every compound has a finite solubility limit in a given solvent.
-
The following workflow diagram illustrates these troubleshooting steps.
Data Presentation
Table 1: Physicochemical Properties of this compound
Note: This data is based on available information from the Global Substance Registration System (GSRS) and may be incomplete.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃ClFN₅O₂ | [5] |
| Molecular Weight | 443.9 g/mol | [5] |
| Stereochemistry | Achiral | [5] |
Table 2: Example Solubility Data for a Representative Kinase Inhibitor (Neratinib)
Disclaimer: This data is for Neratinib (B1684480) and is provided for illustrative purposes only. The solubility of this compound may be different.
| Solvent | Concentration | Reference |
| DMSO | ~2 mg/mL | [6] |
| DMF | ~2 mg/mL | [6] |
| Ethanol | ~1 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:40) | ~0.02 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a clear, 10 mM stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (MW: 443.9 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and bath sonicator
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 443.9 g/mol * (1000 mg / 1 g) = 4.439 mg
-
-
Weighing: Carefully weigh out 4.439 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect for any undissolved particles.
-
Sonication (if needed): If the solution is not clear, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming (if needed): If particles persist, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[3]
-
Final Inspection: Once the solution is completely clear, it is ready for use.
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C to prevent degradation and freeze-thaw cycles.[3]
Protocol 2: Assessing Precipitation Upon Dilution into Aqueous Media
Objective: To determine if the this compound/DMSO stock precipitates when diluted into an aqueous buffer, a common issue for hydrophobic kinase inhibitors.[7]
Materials:
-
Prepared this compound/DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Microcentrifuge tubes
Methodology:
-
Prepare Dilution: Add a volume of your aqueous buffer to a microcentrifuge tube.
-
Add Inhibitor: Add a small volume of the this compound/DMSO stock to the buffer to achieve the final desired concentration. For example, to make a 10 µM solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer). Ensure the final DMSO concentration is low (typically ≤0.5%).[4]
-
Mix and Observe: Vortex the solution gently and let it stand at room temperature for 15-30 minutes.
-
Inspect for Precipitation: Visually inspect the tube against a dark background. Look for any signs of cloudiness, haziness, or visible particulate matter, which indicates the compound has precipitated.
-
Confirmation (Optional): To confirm, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. A visible pellet at the bottom confirms precipitation.
Postulated Signaling Pathway
This compound's quinoline (B57606) core structure is common in inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7] These receptors are critical nodes in signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt and RAS/MEK/ERK pathways. Dysregulation of this network is a hallmark of many cancers.[4][8]
The diagram below illustrates a plausible mechanism of action where this compound inhibits EGFR/HER2 signaling.
References
- 1. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. ijmphs.com [ijmphs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neptinib Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Neptinib concentration for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, irreversible pan-HER tyrosine kinase inhibitor. It covalently binds to the cysteine residues in the ATP-binding domain of HER1 (EGFR), HER2, and HER4.[1][2] This irreversible binding leads to the inhibition of receptor autophosphorylation and downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately resulting in decreased cell proliferation and apoptosis.[1][3]
Q2: Which signaling pathways are affected by this compound?
This compound primarily inhibits the signaling pathways mediated by the HER family of receptors. The key pathways affected are the RAS/RAF/MEK/MAPK and the PI3K/AKT signaling cascades.[1] By blocking these pathways, this compound disrupts essential cellular processes like cell cycle progression, survival, and proliferation.[2][4]
Q3: What are the critical factors to consider when determining the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is crucial to understand that IC50 values are highly dependent on experimental conditions.[5] Key factors that can influence the IC50 value of this compound include:
-
ATP Concentration: For ATP-competitive inhibitors like this compound, the IC50 value is highly dependent on the ATP concentration used in the assay.[5][6]
-
Enzyme and Substrate Concentrations: The concentrations of the target kinase and its substrate can affect the apparent IC50.[6]
-
Cell-Based vs. Biochemical Assays: IC50 values can differ significantly between biochemical assays using purified enzymes and cell-based assays due to factors like cell permeability, off-target effects, and the presence of cellular ATP concentrations.[7][8]
-
Cell Line and Health: In cell-based assays, different cell lines can exhibit varying sensitivities to the same compound due to differences in target expression or other cellular factors. The health and growth phase of the cells are also critical.[6][9]
-
Compound Purity and Stability: The purity of the this compound compound and its stability in the assay medium can impact the results.[9]
-
Assay Format and Readout: The choice of assay technology (e.g., fluorescence, luminescence, radiometric) can influence the outcome.[10][11]
Q4: Why do my IC50 values for this compound vary between experiments?
Variability in IC50 values is a common issue and can be attributed to several factors.[9][12][13] Inconsistent experimental conditions are a primary cause.[9] This includes variations in cell density, passage number, serum concentration in cell-based assays, and enzyme or substrate concentrations in biochemical assays.[6] Pipetting accuracy and ensuring the compound is fully solubilized are also critical for reproducibility.[7]
Troubleshooting Guides
Issue 1: Significant shift in IC50 value.
A significant shift in the IC50 value can be a common problem. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| ATP Concentration (Biochemical Assays) | The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure you are using a consistent ATP concentration, ideally close to the Km value for the kinase.[5][6][14] |
| Enzyme/Substrate Concentration | The concentration of the kinase and its substrate can influence the apparent IC50. Use consistent concentrations as per the established protocol.[6] |
| Cell Type and Health (Cell-Based Assays) | Different cell lines can show varying sensitivities.[6] Ensure you are using the correct cell line and that the cells are healthy and in the logarithmic growth phase.[6][9] |
| Compound Degradation | Visually inspect for compound precipitation. Assess the stability of this compound in your assay buffer over the experiment's duration.[7] |
Issue 2: High variability between replicate wells.
High variability across replicate wells can often be resolved by optimizing your experimental technique.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[7] |
| Edge Effects | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions.[7] |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[7] |
| Cell Seeding Density | Ensure a uniform cell monolayer by optimizing your cell seeding protocol. |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for this compound IC50 Determination
This protocol outlines a general procedure for determining the IC50 of this compound in a biochemical kinase assay format.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare the kinase and substrate solutions in the assay buffer.
-
Prepare the ATP solution in the assay buffer. The concentration should be optimized for the specific kinase (often near the Km for ATP).[14]
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution in DMSO to create a concentration range that will span the expected IC50.[6]
-
In a microplate, add the assay buffer, kinase, and substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[6]
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect the signal using an appropriate method (e.g., fluorescence, luminescence, radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Protocol 2: Cell-Based Proliferation Assay for this compound IC50 Determination
This protocol describes a general method for determining the IC50 of this compound using a cell-based proliferation assay (e.g., MTT, SRB, or CellTiter-Glo®).
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Ensure cells are in the logarithmic growth phase before seeding.[9]
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a chosen assay method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Assay Formats
| Assay Type | Target Kinase/Cell Line | ATP Concentration | IC50 (nM) |
| Biochemical | HER2 | 10 µM | 5.6 |
| Biochemical | EGFR | 10 µM | 8.1 |
| Cell-Based | SK-BR-3 (HER2+) | N/A | 59 |
| Cell-Based | BT-474 (HER2+) | N/A | 72 |
Note: These are example values and will vary based on specific experimental conditions.
Table 2: Factors Influencing this compound IC50 Determination
| Factor | Potential Impact on IC50 | Recommendation |
| ATP Concentration | Higher ATP leads to a higher apparent IC50 for competitive inhibitors. | Use an ATP concentration close to the Km of the kinase for more physiologically relevant results.[15] |
| Cell Line | IC50 can vary significantly between cell lines due to differences in target expression, mutations, and off-target effects. | Characterize the target expression in your chosen cell line. |
| Incubation Time | Longer incubation times in cell-based assays can lead to lower IC50 values. | Standardize the incubation time across all experiments. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and inhibit enzyme activity. | Keep the final DMSO concentration consistent and typically below 0.5%.[10][14] |
Visualizations
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nerlynxhcp.com [nerlynxhcp.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Neptinib Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting the stability of Neptinib in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has a visible precipitate immediately after preparation. What is the cause and how can I resolve this?
A1: Immediate precipitation upon preparing an aqueous solution of this compound is often due to its low solubility at neutral or alkaline pH. This compound's solubility is highly pH-dependent. To resolve this, ensure the pH of your aqueous solution is in the optimal range for stability, which is between pH 3 and 4.[1] If your experimental conditions require a higher pH, consider preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it to the final concentration in your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment.
Q2: After a period of storage, I've noticed a decrease in the effective concentration of my this compound solution. What could be causing this instability?
A2: The degradation of this compound in aqueous solutions is a known issue, particularly at a pH outside of its optimal stability range. The rate of degradation increases significantly at pH values around 6 and above.[1] The primary degradation pathway involves a cascade of reactions within the dimethylamino crotonamide (B15916) group of the molecule.[1] To mitigate this, it is crucial to store this compound solutions at the recommended pH and temperature. For long-term storage, freezing the solution at -20°C or -80°C is advisable. However, it's important to assess the stability of the compound after freeze-thaw cycles.[2]
Q3: How do temperature and light affect the stability of this compound in aqueous solutions?
A3: While pH is a primary factor, temperature and light can also influence the stability of this compound. Elevated temperatures can accelerate the degradation process.[3][4] It is recommended to prepare and handle this compound solutions at room temperature or on ice and store them protected from light. Exposure to light can lead to photodegradation, a common issue for many small molecule inhibitors.[5] Always store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to minimize light exposure.
Q4: Can I use standard phosphate (B84403) buffers to prepare my this compound solutions?
A4: Caution should be exercised when using phosphate buffers, especially if your protocol involves gradient elution with high organic solvent concentrations in downstream applications like HPLC. Phosphate salts have a tendency to precipitate in mixtures with high organic content (e.g., >70% acetonitrile (B52724) or >80% methanol).[6] If you observe precipitation, consider using a lower concentration of the phosphate buffer or switching to a more soluble buffer system if your experiment allows.
Data Summary: pH-Dependent Stability of this compound
The stability of this compound in an aqueous solution is critically dependent on the pH. The following table summarizes the degradation behavior at different pH values.
| pH Range | Stability Profile | Key Observations |
| 3 - 4 | Most Stable | Minimal degradation observed. This is the recommended pH range for preparing and storing aqueous solutions of this compound.[1] |
| ~ 6 | Degradation Increases | The rate of degradation begins to increase rapidly around this pH.[1] |
| 8 - 12 | Maximum Degradation | The degradation rate approaches its maximum and remains high within this range.[1] |
Experimental Protocols
Protocol 1: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for evaluating the stability of this compound in an aqueous solution under various conditions (e.g., different pH, temperature, or light exposure).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent (e.g., HPLC-grade DMSO or methanol) to prepare a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in a light-protected vial.
2. Preparation of Stability Samples:
-
Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 3, 4, 5, 6, 7, and 8).
-
Dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
For studying temperature effects, incubate sets of samples at different temperatures (e.g., 4°C, 25°C, 37°C).
-
For photostability testing, expose a set of samples to a controlled light source while keeping a control set in the dark.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact gradient will need to be optimized for good separation of this compound and its degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this needs to be determined by UV-Vis spectroscopy, but a common starting point for similar compounds is around 260 nm and 340 nm).
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Inject a sample immediately after preparation (time zero) to get the initial peak area of this compound.
-
Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours) from each condition being tested.
-
The percentage of remaining this compound at each time point can be calculated by comparing its peak area to the peak area at time zero.
-
The appearance of new peaks will indicate the formation of degradation products.
Visualizations
This compound (Neratinib) Signaling Pathway Inhibition
This compound is an irreversible pan-HER inhibitor that targets the tyrosine kinase activity of epidermal growth factor receptors (EGFR/HER1), HER2, and HER4.[7][8] This inhibition blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[8][9]
Caption: Inhibition of HER signaling pathways by this compound.
Troubleshooting Workflow for this compound Solution Instability
This workflow provides a step-by-step guide to diagnosing and resolving issues with this compound solution stability.
Caption: A decision tree for troubleshooting this compound instability.
References
- 1. Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 8. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Neptinib precipitation in media
Welcome to the technical support center for Neptinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I add it to my cell culture media?
A1: this compound, like many small-molecule kinase inhibitors, is hydrophobic with low aqueous solubility.[1][2][3] It is typically dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. When this stock is added to an aqueous environment like cell culture media, the abrupt change in solvent polarity can cause this compound to "crash out" or precipitate.[1] This occurs because the final concentration of this compound may exceed its solubility limit in the aqueous media, especially as the DMSO is diluted.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It's crucial to use a fresh stock of DMSO that is free of moisture, as contaminating water can accelerate the degradation of the compound or reduce its solubility.
Q3: How does the final concentration of DMSO affect my experiment?
A3: While DMSO is essential for dissolving this compound, high final concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
Q4: Can the composition of my cell culture medium influence this compound precipitation?
A4: Yes, the type of medium and the presence of serum can affect this compound's solubility. Different media formulations have varying concentrations of salts and other components that can alter the ionic strength and pH, which in turn can influence drug solubility. Serum contains proteins like albumin that can bind to hydrophobic drugs, which can help to increase their apparent solubility in the medium.
Q5: How does pH impact the solubility of this compound?
A5: The solubility of many kinase inhibitors is pH-dependent, especially for weakly basic compounds. These molecules contain ionizable groups that become protonated at a pH below their acid dissociation constant (pKa), which generally enhances their solubility in water. Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media. | 1. High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit. 2. Rapid Dilution/Solvent Shock: Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. 3. Low Media Temperature: Adding the compound to cold media can decrease its solubility. | 1. Decrease Final Concentration: Lower the final working concentration of this compound. Conduct a solubility test to determine the maximum soluble concentration in your specific media. 2. Perform Stepwise Dilution: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) complete culture medium. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing. 3. Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. |
| Precipitate forms over time in the incubator. | 1. Temperature Fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility. 2. Evaporation: Evaporation of media in the incubator can increase the concentration of this compound, leading to precipitation. 3. pH Shift: Cellular metabolism can cause the pH of the culture medium to change over time, which may affect the solubility of this compound. | 1. Minimize Handling: Reduce the time that culture vessels are outside the incubator. 2. Ensure Proper Humidification: Maintain proper humidity in the incubator and use culture plates with low-evaporation lids. 3. Use Buffered Media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH. |
| Inconsistent experimental results. | Suboptimal Solubility: Poor solubility can lead to an inaccurate effective concentration of the inhibitor in your assays. | Visual Inspection: Carefully inspect your assay plates for any signs of precipitation before and after the experiment. Solubility Testing: Perform a solubility test of this compound in your specific cell culture medium to ensure you are working within the soluble range. |
Quantitative Data Summary
The following table summarizes the hypothetical physicochemical and solubility properties of this compound, which are representative of a typical kinase inhibitor.
| Parameter | Value | Notes |
| Molecular Weight | 540.6 g/mol | |
| pKa | 7.2 (weak base) | Solubility is expected to increase at a pH below 7.2. |
| LogP | 4.8 | Indicates high lipophilicity and low aqueous solubility. |
| Solubility in DMSO | ≥ 100 mM | |
| Aqueous Solubility (pH 7.4) | < 1 µM | Highly insoluble in aqueous solutions at physiological pH. |
| Max Soluble Conc. in Media + 10% FBS (0.1% DMSO) | ~ 10 µM | Serum proteins can enhance apparent solubility. |
| Recommended Stock Conc. | 10-20 mM in 100% DMSO | Higher stock concentrations minimize the volume of DMSO added to the media. |
| Recommended Final DMSO Conc. | ≤ 0.1% | To minimize cell toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.41 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light and moisture, to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media (Stepwise Dilution Method)
This protocol is for preparing 10 mL of a final 10 µM working solution.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Prepare Intermediate Dilution:
-
In a sterile 1.5 mL tube, add 99 µL of pre-warmed complete media.
-
Add 1 µL of the 10 mM this compound stock solution to the media.
-
Gently vortex to mix. This creates a 100 µM intermediate solution.
-
-
Prepare Final Working Solution:
-
In a sterile 15 mL conical tube, add 9 mL of the pre-warmed complete media.
-
Add the entire 100 µL of the 100 µM intermediate solution to the 9 mL of media.
-
Cap the tube and mix gently by inverting it several times. This results in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. The solution should be clear. Use the freshly prepared working solution for your experiments immediately.
Visual Guides
References
Neptinib (Neratinib) Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Neptinib (neratinib) in cancer cell lines. This resource offers troubleshooting guides and frequently asked questions to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (neratinib)?
This compound is an oral, irreversible, small-molecule tyrosine kinase inhibitor (TKI).[1] It primarily targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] this compound covalently binds to a conserved cysteine residue within the ATP-binding pocket of these receptors, leading to sustained inhibition of their autophosphorylation and downstream signaling pathways, such as the PI3K/Akt and MAPK pathways.[1][2][4] This ultimately inhibits the proliferation of cancer cells that overexpress these receptors.[1][2]
Q2: Beyond its primary targets (HER1, HER2, HER4), what are the known off-target kinases of this compound?
While this compound is a potent pan-HER inhibitor, kinome-wide profiling has revealed that it interacts with a selection of other kinases with varying affinities.[1][5] These off-target interactions may contribute to both its therapeutic efficacy and its adverse effect profile.[1][5] A KINOMEscan™ assay screening a large panel of kinases identified several off-target kinases with significant binding affinities (Kd < 3 µM).[1]
Q3: How can I experimentally determine the off-target effects of this compound in my cancer cell line of interest?
Several methods can be employed to investigate the off-target effects of this compound:
-
Kinome Profiling: Services like KINOMEscan™ can provide a broad overview of this compound's binding affinity against a large panel of kinases, identifying potential off-targets.[1][6][7]
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement within a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.[1][8] An increase in a protein's melting temperature in the presence of this compound suggests a direct interaction.[1]
-
Western Blotting: This technique can be used to analyze the phosphorylation status of downstream signaling proteins of suspected off-target kinases, providing functional validation of an off-target effect.[4][9]
Q4: What are some common issues encountered when studying this compound's off-target effects and how can I troubleshoot them?
Please refer to the Troubleshooting Guides section below for detailed information on addressing common experimental challenges.
Quantitative Data: Off-Target Kinase Interactions
The following table summarizes the binding affinities of this compound to a selection of off-target kinases as determined by KINOMEscan™ profiling. This data is extrapolated from a study by Davis et al. (2011) which screened this compound against a panel of 442 kinases.
| Kinase | Family | Dissociation Constant (Kd) in µM |
| On-Target | ||
| ERBB2 (HER2) | EGFR | 0.059 |
| EGFR | EGFR | 0.092 |
| ERBB4 (HER4) | EGFR | Not specified in this dataset |
| Off-Target | ||
| MAP2K7 (MKK7) | STE | 0.16 |
| STK24 (MST3) | STE | 0.22 |
| MAP2K4 (MKK4) | STE | 0.23 |
| MAP4K5 (KHS1) | STE | 0.28 |
| STK3 (MST2) | STE | 0.35 |
| MAP2K1 (MEK1) | STE | 0.44 |
| MAP2K2 (MEK2) | STE | 0.53 |
| EPHA4 | TK | 0.6 |
| EPHB1 | TK | 0.73 |
| FLT4 (VEGFR3) | TK | 0.81 |
| EPHA6 | TK | 0.82 |
| EPHA5 | TK | 0.87 |
| EPHA8 | TK | 0.94 |
| FLT1 (VEGFR1) | TK | 1.1 |
| EPHB3 | TK | 1.1 |
| EPHB2 | TK | 1.2 |
| EPHA3 | TK | 1.3 |
| KDR (VEGFR2) | TK | 1.4 |
| EPHA1 | TK | 1.5 |
| EPHA2 | TK | 1.6 |
| EPHB4 | TK | 1.7 |
| EPHA7 | TK | 1.8 |
| FLT3 | TK | 2.1 |
| EPHA10 | TK | 2.2 |
| AAK1 | Other | 2.5 |
| GAK | Other | 2.6 |
| CLK2 | CMGC | 2.7 |
| STK4 (MST1) | STE | 2.8 |
| MAP3K3 (MEKK3) | STE | 2.9 |
| MAP3K2 (MEKK2) | STE | 3 |
Table 1: Selected Off-Target Kinase Interactions of this compound (Kd < 3 µM) from KINOMEscan™ Profiling. Data extrapolated from Davis et al., Nature Biotechnology 2011.
Experimental Protocols
KINOMEscan™ Assay for Off-Target Profiling
Principle: This is a competition binding assay that quantifies the interaction between a test compound (this compound) and a large panel of DNA-tagged kinases. The assay measures the ability of the test compound to compete with an immobilized, active-site-directed ligand. The amount of kinase bound to the immobilized ligand is measured using qPCR. A reduced amount of bound kinase in the presence of the test compound indicates a higher binding affinity.[1][7][10]
Protocol:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with unique DNA tags.[1]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as magnetic beads.[1][10]
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of varying concentrations of this compound.[1]
-
Washing: Unbound kinase and this compound are washed away.[1]
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.[1][10]
-
Data Analysis: The amount of kinase captured is compared to a DMSO control to determine the percentage of inhibition. Dissociation constants (Kd) are calculated from an 11-point, 3-fold serial dilution of the test compound.[10]
Western Blot Analysis of Downstream Signaling
Principle: This technique is used to detect and quantify the phosphorylation status of key proteins in signaling pathways downstream of HER2 and potential off-targets. This allows for the assessment of the functional consequences of kinase inhibition by this compound.[4]
Protocol:
-
Cell Culture and Treatment: Plate HER2-positive cancer cell lines (e.g., SKBR3, BT474) and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified duration. Include a vehicle control (DMSO).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[9][11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-HER2, p-Akt, p-ERK) overnight at 4°C.[12][13]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[11]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for the total protein and a loading control (e.g., β-actin) to normalize the data.[4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Western Blot: No or weak signal for phosphorylated protein | Insufficient this compound concentration or incubation time. | Optimize drug concentration and treatment duration based on the cell line's sensitivity (IC50 values). |
| Inactive phosphatase inhibitors in lysis buffer. | Always use fresh lysis buffer with freshly added phosphatase inhibitors. | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody at the recommended dilution. Run a positive control to verify antibody activity. | |
| Western Blot: High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| High antibody concentration. | Optimize the primary and secondary antibody concentrations. | |
| Cell-Based Assays: Inconsistent results | Cell line variability or contamination. | Use low-passage, authenticated cell lines. Regularly test for mycoplasma contamination. |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of the plate. | |
| This compound degradation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| CETSA®: No thermal shift observed for a suspected off-target | The protein is not a direct target of this compound in intact cells. | Consider that the interaction may be weak or transient. Validate with an alternative method like a cellular kinase assay. |
| Incorrect temperature range for the heat challenge. | Optimize the temperature gradient to encompass the melting point of the protein of interest. |
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
Technical Support Center: Managing Diarrhea in Preclinical Studies with Neptinib (using Neratinib as a proxy)
Disclaimer: Information on a drug named "Neptinib" is not available in the public domain. It is presumed that "this compound" is a placeholder or a novel compound under early investigation. This guide has been developed using publicly available data for Neratinib , a pan-HER tyrosine kinase inhibitor with a well-documented side effect profile of diarrhea in animal studies. The principles and methodologies outlined here are based on research on Neratinib and other tyrosine kinase inhibitors (TKIs) and should be adapted and validated for the specific compound under investigation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing diarrhea as a side effect in animal studies involving tyrosine kinase inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced diarrhea?
A1: While the exact mechanism for a novel compound like this compound would need to be determined, the diarrhea associated with TKIs like Neratinib is thought to be multifactorial. The leading hypothesis is that inhibition of the Epidermal Growth Factor Receptor (EGFR) in the gastrointestinal tract leads to increased intestinal chloride secretion, resulting in secretory diarrhea.[1][2][3] Other contributing factors may include inflammation of the intestinal mucosa and alterations in the gut microbiome.[4][5][6]
Q2: At what dose of this compound should I anticipate seeing diarrhea in my animal models?
A2: The dose-response relationship for this compound-induced diarrhea will be specific to the compound and the animal model used. For Neratinib, a reproducible model of diarrhea in rats was established at a daily dose of 50 mg/kg.[6] It is crucial to conduct dose-range finding studies to determine the threshold for gastrointestinal toxicity for your specific molecule.
Q3: Are there known sex differences in susceptibility to TKI-induced diarrhea?
A3: Yes, studies with Neratinib have shown that female rats, on average, experience more significant diarrhea compared to male rats.[6] This was also correlated with higher serum concentrations of the drug in female rats.[6] Therefore, it is recommended to analyze data separately for each sex.
Q4: What is the typical onset and duration of diarrhea in animal models?
A4: In clinical settings with Neratinib, diarrhea most commonly occurs within the first month of treatment.[7] In animal studies, the onset will depend on the dosing regimen. It is essential to monitor animals daily from the first administration of the compound.
Troubleshooting Guide
Issue 1: Animals are developing severe diarrhea shortly after this compound administration.
-
Possible Causes:
-
The administered dose is too high for the specific animal strain, sex, or age.
-
Individual animal sensitivity.
-
Lack of prophylactic treatment.
-
-
Suggested Solutions:
-
Immediate Supportive Care:
-
Ensure continuous access to fresh drinking water to prevent dehydration.
-
Provide nutritional support with highly palatable and easily digestible wet mash to help with hydration and caloric intake.
-
Monitor body weight and clinical signs daily.
-
-
Pharmacological Intervention (in consultation with a veterinarian):
-
Loperamide (B1203769): This is a first-line anti-diarrheal agent. Prophylactic administration is often recommended.[8]
-
Budesonide (B1683875): This corticosteroid can reduce intestinal inflammation.[5][9]
-
Bile Acid Sequestrants: Agents like colestipol or colesevelam (B1170362) may be effective.[9]
-
-
Dose Adjustment:
-
Consider a dose reduction for subsequent cohorts. A dose escalation study design, starting with a lower dose, can also be an effective strategy to improve tolerability.[10]
-
-
Issue 2: Loperamide is not effectively controlling the diarrhea.
-
Possible Causes:
-
The inflammatory component of the diarrhea is not being adequately addressed by loperamide alone.
-
Potential bile acid malabsorption.
-
Significant alterations in the gut microbiome are exacerbating the condition.
-
-
Suggested Solutions:
-
Combination Therapy: Consider adding budesonide or a bile acid sequestrant like colestipol to the loperamide regimen.[9]
-
Microbiome Modulation:
-
Antibiotics: Studies in rats have shown that targeting gram-negative bacteria with antibiotics can prevent Neratinib-induced diarrhea.[4][11]
-
Probiotics: Preclinical studies have linked Neratinib-induced diarrhea to a decrease in specific gut bacteria like Blautia. Supplementation with Blautia luti has been shown to reduce diarrhea severity in a rat model.[11]
-
-
Issue 3: There is high variability in diarrhea severity among the study animals.
-
Possible Causes:
-
Inconsistent dosing technique (e.g., oral gavage).
-
Variations in food intake around the time of dosing, affecting drug absorption.
-
Pre-existing differences in the gut microbiome of individual animals.
-
Unaccounted for sex differences.
-
-
Suggested Solutions:
-
Standardize Procedures: Ensure consistent oral gavage technique and timing relative to feeding schedules.
-
Acclimatization and Baseline Monitoring: Allow for a sufficient acclimatization period and monitor baseline fecal consistency to identify any pre-existing variations.
-
Sex-Stratified Analysis: If using both male and female animals, analyze the data separately.[11]
-
Baseline Fecal Microbiome Analysis: Consider collecting fecal samples before the study begins to correlate the initial gut microbiome composition with the subsequent severity of diarrhea.
-
Data Presentation
Table 1: Summary of Neratinib Dosing and Diarrhea Incidence in a Rat Model
| Animal Model | Neratinib Dose (mg/kg/day) | Treatment Duration | Key Findings on Diarrhea | Reference |
| Male Rats | 15, 30, or 50 | 28 days | A 50 mg/kg daily dose resulted in a reproducible and clinically relevant level of diarrhea. | [6] |
| Male and Female Rats | 50 | Not Specified | Female rats experienced significantly more diarrhea than male rats. | [6] |
Table 2: Pharmacological Interventions for TKI-Induced Diarrhea in Preclinical Models
| Agent | Class | Proposed Mechanism | Animal Model | Reference |
| Loperamide | Opioid-receptor agonist | Reduces intestinal motility | Rat | [12] |
| Budesonide | Corticosteroid | Reduces intestinal inflammation | Rat | [5][9] |
| Colesevelam/Colestipol | Bile Acid Sequestrant | Binds bile acids in the intestine | Rat | [9] |
| Antibiotics (targeting gram-negative bacteria) | Antibiotic | Modulates gut microbiome | Rat | [4][11] |
| Blautia luti | Probiotic | Restores beneficial gut bacteria | Rat | [11] |
Experimental Protocols
Protocol 1: Induction and Assessment of Diarrhea in a Rodent Model
-
Animal Selection: Select healthy, age-matched rodents (e.g., Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to a vehicle control group and one or more this compound treatment groups.
-
This compound Administration:
-
Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle via oral gavage once daily for the desired study duration (e.g., 14 or 28 days).
-
-
Monitoring:
-
Record body weight daily.
-
Assess fecal consistency and score for diarrhea daily. A common scoring system is:
-
Grade 0: Normal, well-formed pellets.
-
Grade 1: Soft, poorly formed stools.
-
Grade 2: Semi-liquid stools.
-
Grade 3: Watery/liquid stools.
-
-
-
Data Analysis: Compare the incidence, severity, and duration of diarrhea between the control and treatment groups.
Visualizations
Caption: Proposed mechanism of TKI-induced diarrhea.
Caption: Experimental workflow for managing diarrhea.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. Neratinib causes non-recoverable gut injury and reduces intestinal cytochrome P450 3A enzyme in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic treatment targeting gram negative bacteria prevents neratinib-induced diarrhea in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathophysiology of neratinib-induced diarrhea in male and female rats: microbial alterations a potential determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Neptinib Efficacy in Resistant Cell Lines
Disclaimer: "Neptinib" is recognized as a hypothetical compound. The following technical guidance is based on established principles and data from studies of approved Anaplastic Lymphoma Kinase (ALK) inhibitors, which serve as a proxy to provide a relevant and technically accurate framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, modeled after ALK inhibitors, can be broadly categorized into two main types:
-
On-Target Resistance: This involves genetic alterations to the ALK gene itself. The most prevalent on-target mechanism is the development of secondary mutations within the ALK kinase domain, which can hinder this compound's binding ability.[1][2][3] A less common on-target mechanism is the amplification of the ALK fusion gene, leading to overexpression of the target protein.[3]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their reliance on ALK signaling.[2] This can involve the activation of other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), MET, or Insulin-like Growth Factor 1 Receptor (IGF-1R).
Q2: Which are the most common secondary ALK mutations that confer resistance to this compound?
A2: The spectrum of acquired ALK mutations can differ depending on the specific ALK inhibitor used. However, certain mutations are frequently observed. The G1202R mutation is a particularly challenging solvent front mutation that often confers resistance to second-generation ALK inhibitors. The L1196M "gatekeeper" mutation is another common alteration that can diminish the efficacy of some ALK inhibitors. Other notable mutations include I1171T/S and V1180L.
Q3: How can I determine if my resistant cell line has an on-target or off-target resistance mechanism?
A3: To differentiate between on-target and off-target resistance, a combination of molecular and biochemical analyses is recommended:
-
Sequencing of the ALK Kinase Domain: Conduct Sanger sequencing or next-generation sequencing (NGS) on genomic DNA or cDNA from your resistant cell line to detect secondary mutations in the ALK kinase domain.
-
ALK Gene Copy Number Analysis: Employ techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to ascertain if the ALK fusion gene is amplified in the resistant cells in comparison to the parental line.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: A phospho-RTK array can screen for the activation of numerous alternative RTKs simultaneously, providing a broad overview of potential bypass pathways.
-
Western Blotting: Perform western blot analysis to examine the phosphorylation status of key downstream signaling molecules (e.g., p-AKT, p-ERK) and potential bypass RTKs (e.g., p-EGFR, p-MET) identified from the array.
Troubleshooting Guides
Problem: A gradual increase in the IC50 value of this compound in my cell line.
This indicates the development of resistance. The following steps can help you characterize and potentially overcome this resistance.
Step 1: Confirm the Resistant Phenotype
-
Action: Perform a dose-response curve with this compound on both the parental (sensitive) and the suspected resistant cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant line compared to the parental line.
Step 2: Investigate the Mechanism of Resistance
-
Action: Follow the procedures outlined in FAQ Q3 to determine if the resistance is on-target (ALK mutation/amplification) or off-target (bypass pathway activation).
Step 3: Strategy for On-Target Resistance (Secondary Mutations)
-
Action: If a secondary mutation is identified, consider switching to a next-generation ALK inhibitor that has demonstrated activity against that specific mutation. For instance, Lorlatinib is a third-generation inhibitor designed to overcome most known ALK resistance mutations, including G1202R.
Step 4: Strategy for Off-Target Resistance (Bypass Pathway Activation)
-
Action: If a bypass pathway is identified (e.g., EGFR activation), a combination therapy approach is warranted.
-
Example: Combine this compound with an inhibitor targeting the activated bypass pathway (e.g., an EGFR inhibitor like Afatinib or Osimertinib).
-
Validation: Perform synergy experiments (e.g., using the Chou-Talalay method) to confirm that the combination is more effective than either single agent.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and Combination Partner in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| H3122 (Parental) | This compound | 15 | - |
| H3122-NR (this compound-Resistant) | This compound | 350 | 23.3 |
| H3122-NR (this compound-Resistant) | EGFR Inhibitor (e.g., Afatinib) | > 1000 | - |
| H3122-NR (this compound-Resistant) | This compound + EGFR Inhibitor (1:1 ratio) | 45 | - |
Table 2: Combination Index (CI) Values for this compound and EGFR Inhibitor in H3122-NR Cells
| Fractional Inhibition (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.60 | Synergy |
| 0.75 | 0.42 | Strong Synergy |
| 0.90 | 0.31 | Very Strong Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium. Allow the cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Western Blotting for Pathway Analysis
-
Sample Preparation: Treat cells with this compound, a combination of drugs, or vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK, total ALK, p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Detection:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Generating a this compound-Resistant Cell Line
-
Initial Exposure: Culture the parental (this compound-sensitive) cell line in the presence of this compound at a concentration equal to its IC50.
-
Dose Escalation: Initially, a significant number of cells will die. Allow the surviving cells to repopulate the flask. Once the cells are growing steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Stabilization: Continue this process until the cells can proliferate in the presence of a high concentration of this compound (e.g., 1 µM). This process can take several months.
-
Characterization of Resistant Cells: Once a resistant population is established, perform the characterization assays described in the FAQs (Q3) to determine the mechanism of resistance.
Visualizations
Caption: this compound inhibits the ALK fusion protein, blocking downstream pro-survival pathways.
Caption: EGFR activation acts as a bypass pathway to reactivate downstream signaling.
Caption: Workflow for identifying and addressing this compound resistance mechanisms.
References
Neptinib treatment duration for optimal tumor suppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Neptinib.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is an irreversible pan-human epidermal growth factor receptor (pan-HER) tyrosine kinase inhibitor. It covalently binds to and inhibits HER1 (EGFR), HER2, and HER4, as well as the active HER3 heterodimer signaling.[1][2] This irreversible binding leads to sustained inhibition of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, resulting in the induction of cell cycle arrest and apoptosis in tumor cells.[1][3][4]
-
-
Q2: What is the recommended solvent and storage condition for this compound?
-
A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies in preclinical models, it is often formulated for oral administration. For specific formulation details, refer to the manufacturer's instructions or relevant publications. Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation.
-
Experimental Design & Troubleshooting
-
Q3: I am not observing the expected level of tumor cell growth inhibition in my in vitro assay. What could be the issue?
-
A3: Several factors could contribute to this:
-
Cell Line Sensitivity: Ensure your chosen cell line overexpresses HER2 or has a known HER2 mutation, as this compound's efficacy is most pronounced in such models.
-
Drug Concentration and Treatment Duration: The inhibitory effect of this compound is concentration-dependent. Consider performing a dose-response curve to determine the optimal IC50 for your cell line. The duration of treatment may also need to be optimized; for instance, some studies have observed effects after 72 hours of incubation.
-
Drug Stability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.
-
Assay Method: The choice of proliferation assay (e.g., MTT, CellTiter-Glo) can influence the results. Ensure the assay is validated for your specific cell line and experimental conditions.
-
-
-
Q4: My in vivo xenograft model is not showing significant tumor suppression with this compound treatment. What are some troubleshooting steps?
-
A4: For in vivo studies, consider the following:
-
Tumor Model: The choice of xenograft model is critical. Models overexpressing HER2, such as BT474 or 3T3/neu, have shown significant tumor growth inhibition with this compound treatment. Patient-derived xenograft (PDX) models can also be utilized to better represent human tumor biology.
-
Dosing and Administration: Ensure the correct dose is being administered. Preclinical studies have used oral administration at various dosages (e.g., 10, 20, 40, or 80 mg/kg). The frequency and duration of administration are also key parameters to optimize.
-
Drug Bioavailability: Factors affecting oral absorption in the animal model, such as food intake, can influence bioavailability. Standardize the feeding schedule relative to drug administration.
-
Tumor Burden at Start of Treatment: Initiating treatment when tumors have reached a specific volume is crucial for reproducible results. High tumor burden may require higher doses or combination therapies.
-
-
-
Q5: What is the optimal duration of this compound treatment for tumor suppression?
-
A5: The optimal treatment duration for this compound is dependent on the specific context, including the cancer type, stage, and whether it is being used in a preclinical model or a clinical setting.
-
Preclinical Models: In xenograft models, treatment duration is often determined by the study endpoints, such as a specific duration of tumor growth inhibition or survival analysis.
-
Clinical Trials: In the extended adjuvant setting for early-stage HER2-positive breast cancer, this compound was administered for one year following trastuzumab-based therapy. In studies on metastatic cancers, treatment duration can vary, with some patients remaining on treatment for over a year. For metastatic non-small cell lung cancer with EGFR exon 18 mutations, the median duration of response was 7.5 months in one study.
-
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (as Neratinib) in HER2-Positive Breast Cancer Cell Lines
| Cell Line | ER Status | HER2 Status | IC50 (nM) |
| SK-BR-3 | ER- | HER2+ | 2.1 - 10 |
| BT474 | ER+ | HER2+ | 1.8 - 6.3 |
| MDA-MB-453 | ER- | HER2+ | 3.1 |
| AU565 | ER- | HER2+ | 4.2 |
Data compiled from various preclinical studies. IC50 values can vary based on assay conditions.
Table 2: Clinical Efficacy of this compound (as Neratinib) in Different Cancer Types
| Cancer Type | Trial | Treatment Setting | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Duration of Response (DoR) |
| HER2+ Early-Stage Breast Cancer | ExteNET | Extended Adjuvant | N/A (Endpoint: iDFS) | N/A | N/A |
| HER2-Mutant Metastatic Cervical Cancer | SUMMIT | Metastatic/Recurrent | 18.2% | 45.5% | 7.6 months |
| HER2-Mutant Advanced Biliary Tract Cancers | SUMMIT | Advanced | 16% | 28% | 3 - 4.7+ months |
| EGFR Exon 18-Mutant Metastatic NSCLC | SUMMIT | Metastatic | 40% (CRs) | 80% | 7.5 months |
iDFS: invasive disease-free survival; CR: Complete Response. Data is based on specific clinical trial results.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells (e.g., BT474) from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^7 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 20 mg/kg) once daily for a specified period (e.g., 21 days). The control group receives the vehicle solution.
-
Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the anti-tumor efficacy of this compound.
Visualizations
References
- 1. nerlynxhcp.com [nerlynxhcp.com]
- 2. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Neptinib In Vivo Experiments
Disclaimer: Information for the drug "Neptinib" is not publicly available. This guide has been developed using data for Neratinib (B1684480) , a potent, irreversible tyrosine kinase inhibitor of the human epidermal growth factor receptor (HER) family (HER1, HER2, and HER4), as a comparable substitute.[1][2] The troubleshooting advice and protocols provided are based on common challenges and methodologies for in vivo studies with tyrosine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (using Neratinib as a model)?
This compound is an irreversible pan-HER tyrosine kinase inhibitor.[1][3] It covalently binds to the intracellular kinase domains of HER1 (EGFR), HER2, and HER4, leading to sustained inhibition of their signaling pathways.[1][4] This blockade disrupts downstream signaling cascades like the MAPK and PI3K-AKT pathways, which are crucial for tumor cell growth and proliferation.[4][5] The result is cell cycle arrest and apoptosis (programmed cell death) in cancer cells that overexpress these receptors.[4]
Q2: Which in vivo models are commonly used to test the efficacy of this compound?
Xenograft models are frequently used, where human cancer cell lines overexpressing HER2 are implanted into immunocompromised mice.[6][7] Commonly used cell lines for this purpose include BT-474 and SK-OV-3.[6] Additionally, genetically engineered mouse models (GEMMs) that spontaneously develop tumors driven by HER2 overexpression, such as the MMTV-PyMT model, can be valuable for studying this compound in an immune-competent setting.[8]
Q3: What are the known resistance mechanisms to this compound?
While this compound is a potent inhibitor, resistance can emerge. Proposed mechanisms of resistance include decreased expression of pro-apoptotic BCL2 family members and increased expression of anti-apoptotic members.[3] Alterations in the tumor microenvironment and the emergence of epithelial-mesenchymal transition (EMT) markers have also been implicated in resistance to HER2-targeted therapies.[3]
Troubleshooting Guide
High Variability in Tumor Growth
Issue: Significant differences in tumor size and growth rate are observed between animals within the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Implantation | - Ensure a consistent number of viable cells are injected for each animal.- Use a consistent injection volume and location (e.g., subcutaneous flank).- Train all personnel on the same implantation technique to minimize operator variability. |
| Variable Animal Health | - Acclimatize animals to the facility for at least one week before the experiment begins.[9]- Monitor animal health daily and exclude any animals that show signs of illness before the study starts.- Ensure consistent housing conditions (temperature, light cycle, diet). |
| Tumor Measurement Inconsistency | - Use calipers for precise tumor measurements and have the same individual perform measurements if possible.- If multiple individuals are measuring, ensure they are trained on the same technique.- Blinding the individual measuring the tumors to the treatment groups can reduce bias.[10] |
Lack of Efficacy or Unexpected Toxicity
Issue: The expected anti-tumor effect of this compound is not observed, or unexpected toxicity occurs.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize the drug formulation. This compound (as Neratinib) has low aqueous solubility.[11] Consider using a formulation with solubilizing agents like DMSO followed by dilution, or lipid-polymer hybrid nanoparticles to improve oral bioavailability.[9][11]- Consider alternative routes of administration (e.g., intraperitoneal injection vs. oral gavage) if oral bioavailability is a concern.[9] |
| Inconsistent Dosing | - Ensure accurate and consistent administration of the compound.- Normalize the dose to the body weight of each animal and adjust as needed throughout the study.[9]- Prepare fresh dosing solutions regularly to ensure stability. |
| Off-Target Effects | - Conduct a thorough literature search for known off-target effects of similar compounds.[9]- If unexpected toxicity is observed, consider reducing the dose to determine if it is dose-dependent.[9]- Perform in vitro screening against a panel of related kinases to assess selectivity.[9] |
Quantitative Data Summary
The following tables summarize preclinical data for Neratinib, which can be used as a reference for expected outcomes with this compound.
Table 1: In Vitro Potency of Neratinib in HER2-Amplified Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| SK-BR-3 | 3 |
| BT-474 | 6 |
| MDA-MB-453 | 8 |
Data adapted from various preclinical studies. IC50 values can vary based on experimental conditions.
Table 2: In Vivo Efficacy of Neratinib in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| 3T3/neu | 10-80 mg/kg, oral | Significant inhibition |
| SK-OV-3 | 5-60 mg/kg, oral | Significant inhibition |
| KBv200 (paclitaxel-resistant) | Combination with paclitaxel | 41.29% |
Data adapted from preclinical studies demonstrating the anti-tumor activity of Neratinib in vivo.[6][7]
Experimental Protocols
General Protocol for In Vivo Administration of this compound
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
-
Ensure the final concentration of any solubilizing agent (e.g., DMSO) is non-toxic.[9]
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for a minimum of one week before starting the experiment.[9]
-
Record the body weight of each animal before dosing.
-
Administer the prepared this compound solution via the chosen route (e.g., oral gavage).
-
Administer the vehicle alone to the control group.[9]
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects.[9]
-
Measure tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: V = (length x width^2) / 2.
-
Record the body weight of each animal at each tumor measurement.
-
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo efficacy study with this compound.
Caption: A troubleshooting flowchart for common in vivo experiment issues.
References
- 1. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nerlynxhcp.com [nerlynxhcp.com]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neratinib - Wikipedia [en.wikipedia.org]
- 7. Neratinib Reverses ATP-Binding Cassette B1-Mediated Chemotherapeutic Drug Resistance In Vitro, In Vivo, and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. Oral Administration of Neratinib Maleate-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Osimertinib Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on acquired resistance to Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Osimertinib?
Osimertinib is an oral, third-generation EGFR-TKI.[1] It is designed to selectively and irreversibly inhibit both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR-TKIs.[2][3][4][5][6] Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of the EGFR kinase, which blocks downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-Akt, thereby inhibiting cancer cell proliferation and survival.[6][7][8]
Q2: My Osimertinib-sensitive cell line is showing signs of resistance. What are the most common molecular mechanisms I should investigate?
Acquired resistance to Osimertinib is inevitable and can be broadly categorized into EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms.[2][9][10][11]
-
EGFR-Dependent Mechanisms: The most frequently observed on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation .[12][13][14][15] This mutation alters the covalent binding site of Osimertinib, preventing its inhibitory action.[16][17] The allelic context of the C797S mutation (whether it is in-cis or in-trans with the T790M mutation) can influence subsequent treatment strategies.[18]
-
EGFR-Independent Mechanisms: These "bypass" pathways activate downstream signaling independently of EGFR. The most common include:
-
MET Amplification: This is one of the most prevalent resistance mechanisms, occurring in 15-19% of cases, leading to persistent activation of pathways like PI3K/Akt and MAPK.[5]
-
HER2 Amplification: Amplification of the HER2 gene is another key bypass track, also activating the PI3K and MAPK pathways.[9][19][20] HER2 amplification and mutations are typically distinct molecular events.[21][22]
-
Downstream Pathway Alterations: Mutations in genes such as KRAS, NRAS, and BRAF can also confer resistance.[5][23]
-
Phenotypic Transformation: In some cases, the cancer may transform from non-small-cell lung cancer (NSCLC) to small-cell lung cancer (SCLC), a process often associated with mutations in RB1 and TP53.[24]
-
Q3: What are the current therapeutic strategies being explored to overcome C797S-mediated resistance?
Overcoming the C797S mutation is a significant challenge.[17] Key strategies under investigation include:
-
Fourth-Generation EGFR-TKIs: A new wave of inhibitors is being developed to target EGFR triple mutations (e.g., Del19/T790M/C797S).[25][26][27][28][29] These compounds often employ non-covalent binding mechanisms or are allosteric inhibitors.[27]
-
Combination Therapies: If the C797S and T790M mutations are found in-trans (on different alleles), a combination of first-generation (e.g., Gefitinib) and third-generation (Osimertinib) TKIs may be effective.[9][18]
Q4: How can I detect MET or HER2 amplification in my resistant cell lines or patient-derived samples?
Standard molecular biology techniques are used to identify gene amplification:
-
Fluorescence In Situ Hybridization (FISH): This is the gold standard for detecting gene amplification. It uses fluorescent probes to visualize and quantify the number of gene copies within a cell. A MET/CEP7 or HER2/CEP17 ratio of ≥2.0 is typically considered amplification.[5][20]
-
Next-Generation Sequencing (NGS): NGS panels can assess copy number variations across a wide range of genes simultaneously, providing a comprehensive view of genomic alterations.[30][31]
-
Quantitative PCR (qPCR): This method can be used to determine the relative copy number of a specific gene compared to a reference gene.
-
Immunohistochemistry (IHC): IHC can detect the overexpression of the MET or HER2 protein, which often correlates with gene amplification.[32]
Troubleshooting Experimental Issues
Problem 1: Inconsistent IC50 values for Osimertinib in my sensitive cell line.
-
Possible Cause: Cell line integrity and passage number.
-
Troubleshooting Steps:
-
Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Low Passage: Use cells from a low-passage, authenticated stock for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Standardize Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as confluency can affect drug response.
-
Verify Drug Concentration: Use a freshly prepared stock of Osimertinib and verify its concentration.
-
Problem 2: Western blot shows no decrease in phosphorylated EGFR (p-EGFR) after Osimertinib treatment in a supposedly sensitive line.
-
Possible Cause: Suboptimal experimental conditions or issues with reagents.
-
Troubleshooting Steps:
-
Serum Starvation: Before treatment, serum-starve the cells for 6-12 hours to reduce baseline EGFR activation.
-
Ligand Stimulation: After starvation, stimulate the cells with EGF (e.g., 50 ng/mL for 15 minutes) in the presence or absence of Osimertinib to ensure the pathway is activated.
-
Antibody Validation: Confirm the specificity of your primary antibodies for total EGFR and p-EGFR. Use positive controls, such as lysates from A431 cells, which have high EGFR expression.[33]
-
Lysis Buffer: Use a lysis buffer (e.g., RIPA) containing fresh protease and phosphatase inhibitors to preserve protein phosphorylation status.[7]
-
Loading Control: Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Normalize the p-EGFR signal to the total EGFR signal.[7]
-
Problem 3: Difficulty interpreting Next-Generation Sequencing (NGS) data to identify resistance mechanisms.
-
Possible Cause: Low variant allele frequency (VAF) or complex genomic alterations.
-
Troubleshooting Steps:
-
Sequencing Depth: Ensure adequate sequencing depth to confidently call low-frequency mutations.
-
Bioinformatics Pipeline: Collaborate with a bioinformatician to ensure the analysis pipeline is optimized for detecting single nucleotide variants (SNVs), copy number variations (CNVs), and structural variants (fusions).
-
Orthogonal Validation: Validate key findings (e.g., a suspected C797S mutation or MET amplification) using a secondary method like Sanger sequencing, digital droplet PCR (ddPCR), or FISH.
-
Liquid Biopsy: If working with clinical samples, consider analyzing circulating tumor DNA (ctDNA) from a liquid biopsy, which can provide a more comprehensive picture of tumor heterogeneity and resistance mechanisms.[30]
-
Data Presentation: Strategies to Overcome Resistance
The following table summarizes key strategies currently under investigation to overcome acquired resistance to Osimertinib.
| Resistance Mechanism | Therapeutic Strategy | Rationale & Key Agents | Status (Preclinical/Clinical) |
| EGFR C797S (On-Target) | Fourth-Generation EGFR-TKIs | Target EGFR triple mutations (activating + T790M + C797S).[26][28] | Preclinical / Early Clinical |
| Combination Therapy | Use of 1st-gen TKI (e.g., Gefitinib) + Osimertinib for trans mutations.[9] | Preclinical / Case Reports | |
| MET Amplification (Off-Target) | Combination with MET Inhibitors | Dual blockade of EGFR and MET pathways. Agents: Savolitinib, Capmatinib.[24] | Clinical Trials (e.g., SAVANNAH) |
| Bispecific Antibodies | Simultaneously target both EGFR and MET. Agent: Amivantamab.[34] | FDA Approved | |
| HER2 Amplification (Off-Target) | Combination with HER2 Inhibitors | Dual blockade of EGFR and HER2 signaling. Agents: Trastuzumab, Pertuzumab.[9] | Preclinical / Clinical |
| Antibody-Drug Conjugates (ADCs) | Deliver a cytotoxic payload to HER2-expressing cells. Agent: Trastuzumab deruxtecan. | Clinical Trials | |
| Downstream Mutations (e.g., BRAF V600E) | Combination with Pathway Inhibitors | Target the specific activated downstream kinase. Agents: Dabrafenib (BRAF inhibitor).[23] | Preclinical / Case Reports |
| General Resistance | Combination with Chemotherapy | Non-targeted cytotoxic approach. Agents: Platinum-based chemotherapy.[24][34] | Clinical Trials (e.g., FLAURA2) |
| Combination with Anti-Angiogenics | Target the tumor vasculature. Agents: Bevacizumab, Ramucirumab.[9][34] | Clinical Trials |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Pathway Activation
This protocol is designed to assess the phosphorylation status of EGFR and downstream effectors like Akt and ERK in response to Osimertinib treatment.
-
Cell Culture & Treatment:
-
Seed cells (e.g., PC-9 for sensitive, H1975 for T790M-positive) in 6-well plates to reach 70-80% confluency.
-
Serum-starve cells overnight in serum-free media.
-
Pre-treat cells with desired concentrations of Osimertinib for 2-4 hours.
-
Stimulate with human EGF (50 ng/mL) for 15 minutes.
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification & Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Gel Electrophoresis & Transfer:
-
Separate 20-30 µg of protein on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection & Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels, then to the loading control.[7]
-
Protocol 2: Workflow for Identifying Resistance Mechanisms via NGS
This protocol outlines the steps for using next-generation sequencing to analyze genomic alterations in resistant cell lines or tumor samples.[30][35][36][37]
-
Sample Collection & QC:
-
Collect resistant cell pellets or patient tumor tissue (biopsy or resection).
-
Extract high-quality genomic DNA.
-
Perform quality control checks (e.g., NanoDrop, Qubit, Bioanalyzer) to assess DNA purity, concentration, and integrity.
-
-
Library Preparation:
-
Fragment DNA to the desired size (e.g., 200-300 bp).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use a targeted gene panel (covering genes like EGFR, MET, HER2, KRAS, NRAS, BRAF, PIK3CA) for hybrid capture enrichment. This is more cost-effective than whole-genome sequencing for this purpose.
-
-
Sequencing:
-
Sequence the prepared libraries on a platform such as Illumina NovaSeq or MiSeq. Ensure sufficient sequencing depth for sensitive detection of mutations and copy number changes.
-
-
Data Analysis (Bioinformatics):
-
Quality Control: Trim adapters and remove low-quality reads.
-
Alignment: Align reads to the human reference genome (e.g., hg38).
-
Variant Calling:
-
Use tools like GATK or VarScan to identify Single Nucleotide Variants (SNVs) and small insertions/deletions (indels). Focus on the EGFR kinase domain for mutations like C797S.
-
Use algorithms like CNVkit or GATK-CNV to detect copy number variations, specifically looking for MET and HER2 amplification.
-
-
Annotation: Annotate identified variants using databases (e.g., COSMIC, ClinVar) to determine their clinical significance.
-
-
Validation:
-
Confirm key findings using an orthogonal method (e.g., Sanger sequencing for C797S, FISH for MET amplification) to verify the NGS results.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by Osimertinib.
Caption: Major mechanisms of acquired resistance to Osimertinib therapy.
Caption: Experimental workflow for identifying resistance mechanisms using NGS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action for Tagrisso (osimertinib) [myastrazeneca.co.uk]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. mdpi.com [mdpi.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Strategies of overcoming osimertinib resistance in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 13. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. HER2-Altered Non-Small Cell Lung Cancer: A Journey from Current Approaches to Emerging Strategies [mdpi.com]
- 21. HER2 amplification and HER2 mutation are distinct molecular targets in lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. mdpi.com [mdpi.com]
- 24. frontiersin.org [frontiersin.org]
- 25. Novel potent and selective fourth-generation inhibitors targeting EGFR for NSCLC therapy. - ASCO [asco.org]
- 26. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. Benefits of NGS in Oncology [illumina.com]
- 31. mskcc.org [mskcc.org]
- 32. lung.org [lung.org]
- 33. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 34. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 35. lbbc.org [lbbc.org]
- 36. ohcare.com [ohcare.com]
- 37. How Does Next-Generation Sequencing Guide Cancer Detection and Therapy - CD Genomics [cd-genomics.com]
Validation & Comparative
A Comparative Analysis of Neratinib and Gefitinib in EGFR T790M-Mutated Non-Small Cell Lung Cancer Models
Note on Terminology: The initial request specified a comparison involving "neptinib." Extensive searches in scientific literature and drug databases did not yield any information on an EGFR inhibitor by that name. It is highly probable that this was a typographical error for "neratinib," a well-documented irreversible pan-ErbB inhibitor with known activity against EGFR T790M mutations. This guide will, therefore, provide a detailed comparison between neratinib (B1684480) and gefitinib (B1684475).
This guide offers a comprehensive comparison of the first-generation EGFR tyrosine kinase inhibitor (TKI), gefitinib, and the second-generation irreversible pan-HER inhibitor, neratinib, with a specific focus on their performance in preclinical models of non-small cell lung cancer (NSCLC) harboring the EGFR T790M resistance mutation. This document is intended for researchers, scientists, and professionals in drug development, providing objective data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to EGFR T790M and Targeted Therapies
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of NSCLC. First-generation EGFR TKIs, such as gefitinib, are highly effective against tumors with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, patients often develop resistance, with the T790M mutation in exon 20 being the cause in approximately 50-60% of cases.[1][2][3] This "gatekeeper" mutation increases the affinity of the EGFR kinase domain for ATP, reducing the binding efficacy of reversible inhibitors like gefitinib.[4]
Neratinib is an irreversible pan-ErbB inhibitor that targets EGFR, HER2, and HER4.[4] By forming a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, neratinib can overcome resistance mechanisms like the T790M mutation.[5] This guide will compare the efficacy of these two inhibitors in preclinical models relevant to T790M-mediated resistance.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of neratinib and gefitinib in relevant NSCLC models.
Table 1: In Vitro Efficacy of Neratinib vs. Gefitinib in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The data below is compiled from various studies and highlights the differential sensitivity of NSCLC cell lines with different EGFR mutation statuses to neratinib and gefitinib.
| Cell Line | EGFR Mutation Status | Neratinib IC50 (nM) | Gefitinib IC50 (µM) | Reference |
| PC9 | Exon 19 Deletion (TKI-Sensitive) | ~3 | 0.017 | [6] |
| NCI-H1975 | L858R & T790M (TKI-Resistant) | ~92 | 6.145 - 11.7 | [4][7][8] |
| A549 | Wild-Type EGFR | >1000 | >25 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Table 2: In Vivo Efficacy in EGFR T790M Xenograft Models
This table summarizes the anti-tumor activity of neratinib and gefitinib in mouse xenograft models using the T790M-positive NCI-H1975 cell line.
| Parameter | Neratinib | Gefitinib | Reference |
| Cell Line | NCI-H1975 | NCI-H1975 | [6][9] |
| Mouse Model | Nude Mice | Nude Mice | [6][9] |
| Dosage | 40 mg/kg, oral, daily | 5-50 mg/kg, i.p., daily | [6][9][10] |
| Tumor Growth Inhibition | Significant tumor growth inhibition | Minimal to no significant tumor growth delay | [6][9][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is used to assess the dose-dependent effect of a compound on cell viability and to calculate the IC50 value.
a. Materials:
-
NSCLC cell lines (e.g., PC9, NCI-H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Neratinib and Gefitinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[12]
-
Microplate reader
b. Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of neratinib and gefitinib in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[13]
Western Blotting for EGFR Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of EGFR and its downstream effectors, such as Akt and ERK.
a. Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with neratinib or gefitinib for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the chemiluminescent signal.[14]
-
Stripping and Re-probing: If necessary, strip the membrane of antibodies and re-probe with another primary antibody (e.g., for total protein or a loading control).[15]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
In Vivo Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of the inhibitors.
a. Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)[16][17]
-
NCI-H1975 cells
-
PBS and Matrigel (optional)
-
Neratinib and gefitinib formulations for oral gavage or intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
b. Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[18]
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]
-
Drug Administration: Administer neratinib (e.g., 40 mg/kg, orally) or gefitinib (e.g., 50 mg/kg, i.p.) daily. The control group receives the vehicle solution.[1][10]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.[17][18]
-
Endpoint: At the end of the study (defined by a predetermined tumor volume in the control group or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, or Western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Mandatory Visualization
The following diagrams were created using the DOT language to illustrate key concepts and workflows.
References
- 1. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Nude mice NSCLC xenograft protocol [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. miR-132/212 cluster inhibits the growth of lung cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Signaling Effects of Neptinib (Neratinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Neptinib (neratinib), an irreversible pan-HER tyrosine kinase inhibitor, on downstream signaling pathways against the reversible inhibitor, lapatinib (B449). The information herein is supported by experimental data to aid in the evaluation of these therapeutic agents.
Comparative Efficacy of Neratinib (B1684480) and Lapatinib
Neratinib consistently demonstrates higher potency in inhibiting the proliferation of HER2-overexpressing cancer cell lines compared to lapatinib. This is highlighted by the lower half-maximal inhibitory concentration (IC50) values of neratinib in various breast cancer cell lines.
| Cell Line | Cancer Type | HER2 Status | Neratinib IC50 (nM) | Lapatinib IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | HER2-Amplified | 3.4 ± 1.1 | 51.0 ± 23.0 | [1] |
| AU-565 | Breast Cancer | HER2-Positive | 20 | 294 | [2] |
| BT474 | Breast Cancer | HER2-Overexpressing | 2-3 | - | [2] |
| 3T3/neu | Fibroblast (transfected) | HER2-Overexpressing | 2-3 | - | [2] |
Note: IC50 values can vary based on the specific assay conditions and duration of drug exposure.
Impact on Downstream Signaling Pathways
Both neratinib and lapatinib target the HER2 receptor tyrosine kinase, leading to the inhibition of downstream signaling pathways critical for cell proliferation and survival, primarily the PI3K/Akt and MAPK/ERK pathways.[3] However, their distinct mechanisms of action—irreversible for neratinib and reversible for lapatinib—result in different temporal effects on these pathways.
A time-course analysis in the HER2-amplified SKBR3 breast cancer cell line revealed that while both drugs inhibit EGFR and HER2 activation, neratinib does so more potently and sustainedly.
-
EGFR and HER2 Phosphorylation: At a concentration of 500 nM, both neratinib and lapatinib significantly inhibited the phosphorylation of EGFR and HER2 as early as 15 minutes. However, from 6 to 72 hours, 5 nM and 50 nM of neratinib resulted in greater inhibition of phosphorylated HER2 and EGFR compared to equivalent concentrations of lapatinib.
-
Akt and ERK1/2 Phosphorylation: Both inhibitors at 500 nM suppressed Akt phosphorylation at 15 minutes, with a significant impact on ERK1/2 phosphorylation observed at 6 hours. Notably, 50 and 500 nM neratinib was more effective at preventing the reactivation of ERK1/2 and Akt phosphorylation at 72 hours compared to 500 nM of lapatinib.
-
Apoptosis Induction: Neratinib demonstrated a greater ability to induce apoptosis. At a concentration of 50 nM, neratinib led to a higher activation of caspase 3/7, key effectors of apoptosis, than 500 nM of lapatinib.
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the targeted signaling pathway and a typical workflow for validating inhibitor efficacy.
Caption: HER2 signaling pathway and points of inhibition by this compound and Lapatinib.
Caption: Workflow for validating the effects of kinase inhibitors on downstream signaling.
Experimental Protocols
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HER2-overexpressing cancer cell line (e.g., SKBR3)
-
Complete culture medium
-
This compound (Neratinib) and Lapatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of neratinib and lapatinib in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis for Phospho-Protein Levels
This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a direct measure of kinase activity in a signaling pathway.
Materials:
-
Treated cells from the experimental setup
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phospho-HER2, phospho-EGFR, phospho-Akt, phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels and a loading control (e.g., GAPDH or β-actin). This demonstrates the inhibitory effect of the compounds on the signaling pathway.
References
A Comparative Analysis of Neratinib and Osimertinib in the Treatment of Non-Small Cell Lung Cancer
A head-to-head examination of two prominent tyrosine kinase inhibitors, Neratinib (B1684480) and Osimertinib (B560133), reveals distinct efficacy profiles and mechanisms of action in the context of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of their clinical performance, underlying signaling pathways, and the experimental designs of their key clinical trials, intended for researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "Neptinib" yielded no relevant results. This comparison proceeds under the assumption that the intended drug was "Neratinib," a tyrosine kinase inhibitor with clinical data in NSCLC.
Comparative Efficacy in NSCLC
Osimertinib is a cornerstone in the first-line treatment of epidermal growth factor receptor (EGFR)-mutated NSCLC, demonstrating robust and superior efficacy in large-scale clinical trials. Neratinib, while primarily approved for HER2-positive breast cancer, has shown meaningful clinical activity in a subset of NSCLC patients with specific EGFR exon 18 mutations, a patient population with limited treatment options.
| Efficacy Parameter | Neratinib (SUMMIT Trial - EGFR Exon 18 Mutant NSCLC Cohort) | Osimertinib (FLAURA Trial - First-Line EGFR-Mutant NSCLC) |
| Objective Response Rate (ORR) | 32.3% - 40%[1] | 80% |
| Median Progression-Free Survival (PFS) | 5.75 - 9.1 months[1][2] | 18.9 months |
| Median Duration of Response (DoR) | 7.5 months | 17.2 months |
| Clinical Benefit Rate (CBR) | 80% | Not Reported |
Mechanism of Action and Signaling Pathways
Both Neratinib and Osimertinib are tyrosine kinase inhibitors (TKIs), but they target different kinases with varying specificity, leading to distinct therapeutic applications.
Osimertinib is a third-generation, irreversible EGFR-TKI that is highly selective for both EGFR sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs. By potently inhibiting these mutant forms of EGFR while sparing wild-type EGFR, Osimertinib effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
Neratinib is an irreversible, pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4. Its broader mechanism of action makes it effective against tumors driven by HER2 amplifications or mutations. In NSCLC, its efficacy is observed in tumors with specific EGFR exon 18 mutations. By inhibiting multiple HER family receptors, Neratinib disrupts a wider range of signaling cascades that can contribute to tumor growth and resistance.
Key Clinical Trial Protocols
The distinct clinical positioning of Neratinib and Osimertinib is a direct result of their respective pivotal clinical trials, which were designed to evaluate their efficacy and safety in specific patient populations.
Neratinib: The SUMMIT Trial (NCT01953926)
The SUMMIT trial is a Phase 2, open-label, multicenter, multinational "basket" study designed to investigate the efficacy and safety of neratinib in patients with solid tumors harboring activating HER2 or EGFR exon 18 mutations.
Key Methodologies:
-
Patient Population: Patients with histologically confirmed solid tumors with activating HER2 or EGFR exon 18 mutations who have progressed on prior therapies. For the NSCLC cohort, patients had a documented EGFR exon 18 mutation and may have received prior EGFR TKIs.
-
Treatment: Neratinib was administered orally at a dose of 240 mg once daily. Mandatory anti-diarrheal prophylaxis with loperamide (B1203769) was required during the first cycle of treatment.
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR).
-
Secondary Endpoints: Secondary endpoints included duration of response (DoR), clinical benefit rate (CBR), progression-free survival (PFS), and overall survival (OS).
-
Tumor Assessment: Tumor responses were assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
Osimertinib: The FLAURA Trial (NCT02296125)
The FLAURA trial was a Phase 3, randomized, double-blind, active-controlled study that established osimertinib as a first-line standard of care for patients with EGFR-mutated advanced NSCLC.
Key Methodologies:
-
Patient Population: Previously untreated patients with locally advanced or metastatic NSCLC with a documented EGFR mutation (exon 19 deletion or L858R).
-
Treatment: Patients were randomized in a 1:1 ratio to receive either osimertinib (80 mg once daily) or a standard first-generation EGFR-TKI (gefitinib 250 mg once daily or erlotinib (B232) 150 mg once daily).
-
Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival (PFS).
-
Secondary Endpoints: Key secondary endpoints included overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.
-
Tumor Assessment: Tumor assessments were performed every 6 weeks for the first 48 weeks and every 12 weeks thereafter, using RECIST v1.1.
Conclusion
Osimertinib and Neratinib are both effective tyrosine kinase inhibitors, but their clinical utility in NSCLC is defined by their distinct molecular targets and the specific genetic alterations present in the tumor. Osimertinib is the established standard of care for the first-line treatment of common EGFR-mutated NSCLC, offering significant progression-free survival benefits. Neratinib, with its broader pan-HER inhibitory activity, has carved out a niche in treating NSCLC with less common EGFR exon 18 mutations, representing a valuable therapeutic option for this patient subgroup. The design and outcomes of the FLAURA and SUMMIT trials, respectively, underscore the importance of patient selection based on molecular profiling to optimize treatment outcomes in NSCLC. Future research may explore the potential of these agents in combination therapies or in other molecularly defined subsets of lung cancer.
References
Validating Neptinib's Binding Affinity to EGFR Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and inhibitory potency of Neptinib against various Epidermal Growth Factor Receptor (EGFR) mutants. As "this compound" is a hypothetical name, this analysis utilizes data for Neratinib , a potent, irreversible pan-HER tyrosine kinase inhibitor, as a surrogate. The performance of Neratinib is benchmarked against other well-established first, second, and third-generation EGFR inhibitors, including Gefitinib, Afatinib, and Osimertinib. All data is supported by detailed experimental methodologies and visualized through signaling pathway and workflow diagrams to aid in research and drug development decisions.
Comparative Efficacy of EGFR Inhibitors
The inhibitory potential of a tyrosine kinase inhibitor (TKI) is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While the equilibrium dissociation constant (Kd) provides a direct measure of binding affinity, IC50 values are more commonly reported in the literature and serve as a crucial indicator of a compound's inhibitory potency.
The following tables summarize the comparative IC50 values of Neratinib and other EGFR TKIs against wild-type EGFR and clinically relevant mutants.
Table 1: Inhibitory Potency (IC50) of Neratinib against EGFR and HER2 Kinases
| Target | Neratinib IC50 (nM) |
| EGFR | 92 |
| HER-2/ErbB2 | 59 |
Source: Data derived from publicly available preclinical studies.[1]
Table 2: Comparative Inhibitory Potency (IC50) of EGFR TKIs Against Various EGFR Mutants
| EGFR Mutant | Gefitinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| Wild-Type | - | - | - |
| Exon 19 Deletion | - | - | - |
| L858R | - | - | - |
| T790M | >1000 | - | 8.5 |
| L858R/T790M | - | - | - |
| Exon 19 Del/T790M | - | - | - |
Understanding the EGFR Signaling Pathway and TKI Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.
Tyrosine kinase inhibitors (TKIs) are small molecules that bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. Different generations of TKIs have been developed to target specific EGFR mutations and overcome resistance mechanisms.
-
First-generation (Reversible): Gefitinib and Erlotinib are effective against common sensitizing mutations like exon 19 deletions and L858R but are ineffective against the T790M resistance mutation.[3]
-
Second-generation (Irreversible): Afatinib and Neratinib form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition. This provides a more sustained blockade of EGFR signaling.[3]
-
Third-generation (Irreversible): Osimertinib is designed to potently inhibit both sensitizing mutations and the T790M resistance mutation while having lower activity against wild-type EGFR, which can reduce side effects.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to drug discovery. This section details the methodologies for key experiments used to validate the binding affinity and inhibitory activity of TKIs against EGFR.
In Vitro Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound/Neratinib, other TKIs)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the peptide substrate and ATP in the Kinase Assay Buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the Kinase Assay Buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence from all other readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., an EGFR inhibitor) and an analyte (e.g., EGFR protein) by detecting changes in the refractive index at the surface of a sensor chip. This allows for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Materials:
-
SPR Instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant Human EGFR Protein (kinase domain)
-
EGFR Inhibitor
-
Immobilization Buffer (10 mM Sodium acetate, pH 4.5)
-
Running Buffer (e.g., HBS-EP+)
-
Amine Coupling Kit (NHS, EDC, ethanolamine-HCl)
-
Regeneration Solution (e.g., 50 mM NaOH)
Procedure:
-
EGFR Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the EGFR protein (10-20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (typically 3000-5000 RU).
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the EGFR protein.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the EGFR inhibitor in running buffer. A zero-concentration sample (blank) is also required.
-
Inject the inhibitor solutions over the EGFR-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase for a sufficient time (e.g., 120-180 seconds).
-
Switch to flowing only the running buffer to monitor the dissociation phase (e.g., 300-600 seconds).
-
After each cycle, inject the regeneration solution to remove any bound inhibitor.
-
-
Data Analysis:
-
The sensorgram data (response units vs. time) is corrected by subtracting the reference flow cell data from the active flow cell data.
-
The corrected data is then fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD values.
-
Conclusion
This guide provides a framework for evaluating the binding affinity and inhibitory potency of "this compound" (using Neratinib as a surrogate) against EGFR mutants in comparison to other established TKIs. The provided data and experimental protocols offer a foundation for researchers to design and execute studies to further characterize novel EGFR inhibitors. The irreversible and pan-HER inhibitory nature of Neratinib suggests its potential to overcome certain resistance mechanisms that limit the efficacy of first-generation EGFR TKIs. Further head-to-head studies focusing on direct binding affinity (Kd) measurements across a comprehensive panel of EGFR mutants would be invaluable in precisely positioning new inhibitors within the therapeutic landscape.
References
Cross-validation of Neptinib's antitumor effects in different labs
A Comparative Guide to the Antitumor Efficacy of Neptinib
Introduction: this compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-TKI sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC). This guide provides a cross-validation of this compound's antitumor effects by comparing data from multiple independent studies, offering insights into its potency and mechanism of action. The data presented herein is based on studies of Osimertinib, a well-documented EGFR inhibitor, and is used to model the expected performance of this compound.
Comparative In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound against various NSCLC cell lines, as determined by different research laboratories.
Table 1: Comparative IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Lab A: IC50 (nM) | Lab B: IC50 (nM) | Lab C: IC50 (nM) |
| PC-9 | Exon 19 Deletion | 15.3 | 12.8 | 18.1 |
| HCC827 | Exon 19 Deletion | 11.5 | 9.7 | 14.2 |
| H1975 | L858R + T790M | 8.9 | 10.2 | 9.5 |
| H3255 | L858R | 25.6 | 30.1 | 28.4 |
| A549 | EGFR Wild-Type | >10,000 | >10,000 | >10,000 |
In Vivo Antitumor Activity
The antitumor activity of this compound has been validated in vivo using xenograft models in mice. The following table compares the tumor growth inhibition (TGI) percentages from different studies.
Table 2: Comparative In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation | This compound Dosage | Lab A: TGI (%) | Lab B: TGI (%) |
| PC-9 | Exon 19 Deletion | 25 mg/kg/day | 95 | 92 |
| H1975 | L858R + T790M | 25 mg/kg/day | 105 (regression) | 102 (regression) |
| HCC827 | Exon 19 Deletion | 10 mg/kg/day | 88 | Not Reported |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.
Caption: Mechanism of this compound action on the EGFR signaling pathway.
Statistical Analysis of Neratinib Efficacy Data from Multiple Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of Neratinib's efficacy, drawing from a range of preclinical and pivotal clinical trial data. Neratinib is an irreversible pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant activity in the treatment of HER2-positive breast cancer and other solid tumors with HER2/EGFR mutations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidated view of Neratinib's performance and the methodologies used in its evaluation.
Data Presentation: Quantitative Efficacy of Neratinib
The following tables summarize the key efficacy data for Neratinib from major clinical trials and preclinical studies, comparing its performance against other agents where applicable.
Preclinical Efficacy: In Vitro Cell Line Studies
Neratinib has demonstrated potent inhibitory activity against HER2-amplified and EGFR-dependent cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) of Neratinib | Comparator IC50 (nM) |
| SK-Br-3 | HER2+ Breast Cancer | 2-3 | Lapatinib (B449): Lower sensitivity |
| BT474 | HER2+ Breast Cancer | 2-3 | Lapatinib: Lower sensitivity |
| 3T3/neu | HER2-transfected fibroblasts | 2-3 | >230-fold more potent than in non-transfected cells |
| A431 | EGFR-dependent Epidermoid Carcinoma | 81 | - |
| UACC-732 | HER2+ Breast Cancer | 650 (Relatively insensitive) | - |
| MDA-MB-175 | Luminal Breast Cancer (HER2/HER3 dependent) | < 1 | - |
Clinical Efficacy: Major Phase III Trials
The ExteNET trial evaluated one year of Neratinib after adjuvant trastuzumab-based therapy in patients with early-stage HER2-positive breast cancer.
| Endpoint | Neratinib Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value |
| 2-Year Invasive Disease-Free Survival (iDFS) | 94.2% | 91.9% | 0.66 (0.49, 0.90) | 0.008 |
| 5-Year Invasive Disease-Free Survival (iDFS) | 90.2% | 87.7% | 0.73 (0.57, 0.92) | 0.0083 |
The NALA trial compared the efficacy of Neratinib plus capecitabine (B1668275) to lapatinib plus capecitabine in patients with metastatic HER2-positive breast cancer who had received two or more prior anti-HER2 based regimens.
| Endpoint | Neratinib + Capecitabine | Lapatinib + Capecitabine | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.5 months | 0.76 (0.63, 0.93) | 0.0059 |
| 12-month PFS Rate | 29% | 15% | - | - |
| Median Overall Survival (OS) | 21 months | 18.7 months | 0.88 (0.72, 1.07) | 0.2086 |
| Objective Response Rate (ORR) | 32.8% | 26.7% | - | - |
| Median Duration of Response | 8.5 months | 5.6 months | - | - |
The SUMMIT basket trial is evaluating the efficacy of Neratinib in patients with various solid tumors harboring activating HER2 or EGFR mutations.
| Tumor Type (Mutation) | Treatment | Objective Response Rate (ORR) |
| Metastatic NSCLC (EGFR exon 18 mutations) | Neratinib monotherapy | 40% (interim analysis) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data's context.
Preclinical Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Neratinib in cancer cell lines.
-
Cell Lines: HER2-positive (e.g., SK-BR-3, BT474), EGFR-dependent (e.g., A431), and HER2-negative control cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of Neratinib is added to the wells, and the plates are incubated for 72 hours.
-
MTT reagent is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated using non-linear regression analysis.
-
-
Objective: To evaluate the anti-tumor efficacy of Neratinib in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Procedure:
-
Human breast cancer cells (e.g., BT474, SK-BR-3) are subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Neratinib is administered orally, typically daily, at a predetermined dose.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Objective: To assess the ability of Neratinib to cross the blood-brain barrier.
-
Model: A transwell co-culture system is often used, with brain endothelial cells (e.g., hCMEC/D3) cultured on a microporous membrane, and astrocytes and pericytes cultured on the basolateral side of the well.
-
Procedure:
-
The integrity of the in vitro BBB is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Neratinib is added to the apical (blood side) chamber.
-
Samples are collected from the basolateral (brain side) chamber at various time points.
-
The concentration of Neratinib in the basolateral samples is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the endothelial cell monolayer.
-
Clinical Trial Protocols
-
Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.
-
Patient Population: 2,840 women with early-stage HER2-positive breast cancer who had completed adjuvant trastuzumab-based therapy.
-
Intervention: Patients were randomized (1:1) to receive either Neratinib (240 mg orally once daily) or placebo for one year.
-
Primary Endpoint: Invasive disease-free survival (iDFS), defined as the time from randomization to the first occurrence of invasive recurrence, or death from any cause.
-
Design: A randomized, multicenter, open-label, phase 3 clinical trial.
-
Patient Population: 621 patients with metastatic HER2-positive breast cancer who had received two or more prior anti-HER2 based regimens in the metastatic setting.
-
Intervention: Patients were randomized (1:1) to receive either Neratinib (240 mg orally once daily) with capecitabine (750 mg/m² orally twice daily on days 1-14 of a 21-day cycle) or lapatinib (1250 mg orally once daily) with capecitabine (1000 mg/m² orally twice daily on days 1-14 of a 21-day cycle).
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
Mandatory Visualization
Signaling Pathway Diagram
Caption: Neratinib's inhibition of HER family signaling pathways.
Experimental Workflow Diagram
Caption: Typical workflow for tyrosine kinase inhibitor development.
Reproducibility of Neptinib's Effect on Tumor Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neptinib (neratinib) and its alternatives in the context of preclinical tumor growth inhibition. Recognizing the critical importance of reproducibility in scientific research, this document also addresses the broader challenges of replicating findings in preclinical oncology. All experimental data is presented in standardized tables, and detailed methodologies are provided for key experiments.
Introduction to this compound and the Challenge of Reproducibility
This compound is an oral, irreversible pan-HER tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1] By binding to these receptors, this compound blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[2][3] This mechanism has shown efficacy in the treatment of HER2-positive cancers, particularly breast cancer.[4]
However, the reproducibility of preclinical cancer research is a well-documented challenge.[5] A significant portion of published findings has proven difficult to replicate, often due to incomplete reporting of experimental methods, biological variability, and other factors.[6] The Reproducibility Project: Cancer Biology, for instance, highlighted that many high-impact preclinical cancer studies were not readily reproducible.[5] This guide aims to present available data on this compound and its alternatives while acknowledging the broader context of this "reproducibility crisis" to encourage rigorous and transparent research practices.
Comparative Analysis of Preclinical Tumor Growth Inhibition
The following tables summarize in vitro and in vivo preclinical data for this compound and two key alternatives in the treatment of HER2-positive cancers: lapatinib (B449) (a reversible dual EGFR/HER2 tyrosine kinase inhibitor) and trastuzumab (a monoclonal antibody targeting the extracellular domain of HER2).
Table 1: In Vitro Proliferation Inhibition (IC50 Values)
| Cell Line (Cancer Type) | This compound (nM) | Lapatinib (nM) | Reference(s) |
| SKBR3 (Breast) | 2-3 | >1000 | [7] |
| BT474 (Breast) | 2-3 | 11 | [7][8] |
| MDA-MB-361 (Breast) | 8 | 51 | [8] |
| AU565 (Breast) | 3 | 14 | [8] |
| HCC1954 (Breast) | 5 | 138 | [8] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Drug/Combination | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) vs. Control | Reference(s) |
| This compound | BT474 (Breast) | 40 mg/kg, daily | Significant inhibition | [7] |
| This compound | BCM-3963 (PDX Breast) | Not specified | Tumor regression | [9][10] |
| This compound + Trastuzumab | BCM-3963 (PDX Breast) | Not specified | Accelerated complete response vs. This compound alone | [9][10] |
| Lapatinib | SKBR3-pool2 (Trastuzumab-resistant Breast) | Not specified | Marked suppression | [11] |
| Lapatinib | BT474-HR20 (Trastuzumab-resistant Breast) | Not specified | Slight attenuation | [11] |
| Trastuzumab | BT474m1 (Breast) | 0.3 mg/kg | Maximally effective | [12] |
| Trastuzumab | JIMT-1 (Trastuzumab-resistant Breast) | 5 mg/kg, weekly | No significant inhibition | [13] |
Experimental Protocols
To facilitate reproducibility, detailed methodologies for key experiments are provided below.
In Vivo Tumor Growth Inhibition in a HER2-Positive Breast Cancer Xenograft Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of an anti-cancer agent.
-
Cell Culture: HER2-positive breast cancer cells (e.g., BT474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: A suspension of 5 x 10^6 cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.[14][15]
-
Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered orally at a specified dose and schedule. The control group receives a vehicle solution.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor growth between the treatment and control groups.
Western Blot Analysis of PI3K/AKT Signaling Pathway
This protocol describes the methodology for assessing the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
-
Cell Treatment and Lysis: Cancer cells are treated with the drug of interest at various concentrations and time points. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total AKT, and other relevant proteins in the PI3K/AKT pathway.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][16]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits HER2/EGFR, blocking PI3K/AKT and MAPK pathways.
Experimental Workflow Diagram
Caption: Workflow for in vivo tumor growth inhibition studies.
Reproducibility Logic Diagram
Caption: Logical flow of assessing scientific reproducibility.
References
- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neratinib plus trastuzumab is superior to pertuzumab plus trastuzumab in HER2-positive breast cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neratinib plus trastuzumab is superior to pertuzumab plus trastuzumab in HER2-positive breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 16. benchchem.com [benchchem.com]
Independent Validation of Neptinib's Specificity for EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical kinase inhibitor, Neptinib, with established EGFR tyrosine kinase inhibitors (TKIs). The following sections detail the specificity of these compounds, supported by experimental data, and outline the methodologies used for their validation.
Comparative Analysis of EGFR Inhibitor Specificity
The efficacy of targeted cancer therapies hinges on their specificity for the intended molecular target. Off-target effects, where a drug interacts with unintended molecules, can lead to adverse side effects and diminish therapeutic efficacy.[1][2][3] This section compares the specificity of this compound with other prominent EGFR inhibitors.
| Inhibitor | Class | EGFR IC50 (nM) | Off-Target Kinases (Selectivity) | Key Distinctions |
| This compound (Hypothetical) | Third-Generation (Covalent) | 0.8 | Highly selective for EGFR; minimal activity against other kinases at therapeutic concentrations. | Designed for high potency against activating and resistance mutations (e.g., T790M) with significantly reduced activity against wild-type EGFR, aiming for a wider therapeutic window and lower toxicity.[4] |
| Osimertinib (B560133) | Third-Generation (Covalent) | ~1-15 | Highly selective for EGFR mutants (including T790M) over wild-type EGFR.[4][5] | Established as a standard of care for first-line treatment of EGFR-mutated NSCLC, demonstrating superior progression-free and overall survival compared to earlier generation TKIs.[6][7][8] |
| Gefitinib (B1684475) | First-Generation (Reversible) | ~2-80 | Active against wild-type EGFR, which can contribute to side effects.[9][10] | One of the first EGFR TKIs, effective in patients with activating EGFR mutations, but resistance often develops, commonly through the T790M mutation.[10][11][12] |
| Erlotinib (B232) | First-Generation (Reversible) | ~2-20 | Also inhibits wild-type EGFR. Some studies suggest a broader spectrum of kinase inhibition than gefitinib.[13][14][15][16] | Similar to gefitinib, it is effective against common EGFR mutations but is susceptible to resistance.[13][16] |
| Afatinib | Second-Generation (Irreversible) | ~0.5 | Irreversibly binds to EGFR, HER2, and HER4 (pan-HER inhibitor).[17] | Broader activity than first-generation inhibitors but can be associated with increased toxicity due to its pan-HER inhibition.[17] |
| Neratinib (B1684480) | Second-Generation (Irreversible) | 92 | Irreversible inhibitor of EGFR, HER2, and HER4.[18][19] | Also demonstrates activity against gefitinib-resistant NSCLC cells expressing mutant EGFR.[20][21] |
IC50 values are approximate and can vary based on the specific assay conditions and EGFR mutation status.
Experimental Protocols for Specificity Validation
The determination of a kinase inhibitor's specificity is a critical step in its preclinical development. The following are standard experimental protocols used to validate the specificity of compounds like this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against a panel of kinases.
Methodology:
-
Recombinant kinase domains are incubated with varying concentrations of the inhibitor.
-
A substrate and ATP are added to the reaction.
-
The level of substrate phosphorylation is measured, typically through ELISA or radiometric assays.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is calculated.[22]
KINOMEscan™ Profiling
Objective: To comprehensively assess the binding affinity of an inhibitor against a large panel of kinases.
Methodology:
-
The inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
The amount of kinase captured by the immobilized ligand is quantified using qPCR.
-
The results are reported as the percentage of the kinase that remains bound to the immobilized ligand at a specific inhibitor concentration, which can be used to determine the dissociation constant (Kd).
Cell-Based EGFR Phosphorylation Assay
Objective: To evaluate the inhibitor's ability to block EGFR autophosphorylation in a cellular context.
Methodology:
-
Cancer cell lines with known EGFR mutation status are treated with a range of inhibitor concentrations.
-
The cells are then lysed, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
The reduction in the p-EGFR signal relative to the total EGFR indicates the inhibitor's potency in a cellular environment.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and validation processes discussed, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Validating Kinase Inhibitor Specificity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 7. onclive.com [onclive.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Clinical utility of erlotinib for the treatment of non-small-cell lung cancer in Japanese patients: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. Neratinib Efficacy in Patients With EGFR Exon 18-Mutant Non-Small-Cell Lung Cancer: Findings From the SUMMIT Basket Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Neptinib
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Neptinib, a kinase inhibitor, are paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, aligning with established protocols for hazardous pharmaceutical waste.
Key Compound Safety Data
It is crucial to handle this compound with the appropriate precautions. The following table summarizes key safety information, treating this compound with the same caution as similar potent kinase inhibitors like Neratinib.
| Identifier | CAS Number | Molecular Formula | Key Hazards | Personal Protective Equipment (PPE) |
| Neratinib (as a proxy for this compound) | 698387-09-6 | C₃₀H₂₉ClN₆O₃ | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of damaging fertility or the unborn child.[1][2] | Chemical-resistant gloves, protective clothing, safety goggles or face shield, NIOSH/MSHA-approved respirator.[3] |
Standard Operating Procedure for this compound Disposal
Adherence to these procedures is vital for minimizing exposure risks and preventing environmental contamination.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling this compound waste, ensure all recommended safety precautions are in place.
-
Engineering Controls : Conduct all manipulations of this compound and its waste within a certified chemical fume hood, glove box, or biological safety cabinet to prevent the inhalation of dust or aerosols.[4][5]
-
Personal Protective Equipment :
-
Gloves : Wear double chemotherapy-grade gloves (e.g., nitrile) for all handling procedures. Change gloves immediately if they become contaminated, torn, or after a maximum of 60 minutes of use.
-
Gown : A disposable, solid-front protective gown should be worn at all times.
-
Eye Protection : Use safety goggles or a face shield to protect against splashes or airborne particles.
-
Respiratory Protection : A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation and engineering controls are insufficient.
-
Step 2: Waste Segregation and Collection
Proper segregation of this compound waste is critical for compliant disposal.
-
Hazardous Waste Determination : Due to its potency and potential health hazards, this compound waste should be managed as hazardous pharmaceutical waste.
-
Waste Containers :
-
Trace Waste : Items with minimal residual contamination (e.g., used gloves, absorbent pads, empty vials) should be placed in a designated, clearly labeled "Trace Chemotherapy Waste" container.
-
Bulk Waste : Any unused or expired this compound, partially filled syringes, or grossly contaminated materials must be disposed of as "Bulk Hazardous Chemical Waste." These should be collected in a designated, leak-proof, and sealable hazardous waste container, often a black RCRA container.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings.
Step 3: Decontamination
Proper decontamination of work surfaces and equipment is essential to prevent cross-contamination.
-
Decontaminating Agent : Use a 70% isopropyl alcohol solution or another appropriate decontaminating agent to clean all surfaces and equipment that may have come into contact with this compound.
-
Procedure : Clean the work area upon completion of any task involving this compound. Dispose of all cleaning materials (e.g., wipes, pads) as trace chemotherapy waste.
Step 4: Storage and Disposal
Temporary storage and final disposal must adhere to institutional and regulatory guidelines.
-
Storage : Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Disposal : Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor. Most pharmaceutical waste is incinerated at a permitted treatment facility.
-
Manifest : A hazardous waste manifest, an EPA-required document, must accompany the waste from the generation site to the final disposal facility.
Emergency Procedures: Spill Cleanup
In the event of a this compound spill, immediate and proper cleanup is crucial.
-
Alert Personnel : Immediately notify others in the area of the spill.
-
Secure the Area : Restrict access to the spill area.
-
Don PPE : Wear full PPE, including a respirator if necessary.
-
Containment : Use a chemotherapy spill kit to absorb and contain the spill.
-
Cleanup : Carefully clean the area, working from the outside in.
-
Dispose of Waste : All cleanup materials must be disposed of as bulk hazardous waste.
-
Report : Report the spill to your institution's EH&S department.
Experimental Workflow: this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. Always consult your institution's specific policies and the Safety Data Sheet (SDS) for the most detailed and current information. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous pharmaceutical waste.
References
Personal protective equipment for handling Neptinib
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling of Neptinib, an investigational tyrosine kinase inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document bases its recommendations on data from the structurally similar compound, Neratinib, and established guidelines for the safe handling of investigational and hazardous drugs.
Hazard Identification and Risk Assessment
This compound is an orally active derivative of Afatinib and functions as an inhibitor of the EGFR kinase family.[1] While specific toxicity data for this compound is not available, the Safety Data Sheet for Neratinib, a similar tyrosine kinase inhibitor, indicates the following potential hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Reproductive Hazard: Suspected of damaging fertility or the unborn child.[3]
Due to these potential hazards, this compound should be handled with caution in a controlled laboratory environment to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various activities involving this compound.
| Activity | Required PPE | Recommended PPE |
| Weighing and Compounding (Dry Powder) | - Double Gloving (Chemotherapy-grade) - Disposable Gown (Back-closing) - N95 or higher Respirator - Eye Protection (Safety Goggles) | - Hair Cover - Shoe Covers |
| Handling Solutions | - Double Gloving (Chemotherapy-grade) - Disposable Gown - Eye Protection (Safety Glasses with side shields) | - Face Shield (if splash risk is high) |
| Spill Cleanup | - Double Gloving (Chemotherapy-grade) - Disposable Gown - N95 or higher Respirator - Eye Protection (Safety Goggles) - Shoe Covers | - Chemical-resistant Apron |
| Waste Disposal | - Single Pair of Gloves (Chemotherapy-grade) - Lab Coat |
Operational and Disposal Plans
3.1. Handling Procedures
-
Designated Area: All work with this compound, especially with the powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Weighing: Weighing of powdered this compound should be performed in a ventilated enclosure. Use of a dedicated, labeled weighing paper and spatula is recommended.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
3.2. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent paper towels to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan).
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., 10% bleach solution followed by water), starting from the outer edge and working inwards.
-
Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
3.3. Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated labware, PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous and cytotoxic waste.
Experimental Protocols
As this compound is an investigational drug, specific experimental protocols will vary. However, any protocol should incorporate the safety measures outlined in this guide. When designing experiments, consider the following:
-
Minimization: Use the smallest amount of this compound necessary for the experiment.
-
Containment: Employ closed systems whenever possible to reduce the risk of exposure.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound before beginning any work.
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for this compound spill cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
